4H-Pyrrolo[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
399-61-1 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
4H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-2,4H,3H2 |
InChI Key |
CNHKVYWNPVZYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CC2=NC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 4H-Pyrrolo[3,2-d]pyrimidine Core
The 4H-Pyrrolo[3,2-d]pyrimidine scaffold, a significant heterocyclic compound, serves as a foundational structure in the realm of medicinal chemistry and drug discovery. As an isomer of deazapurine, its unique arrangement of a pyrrole ring fused to a pyrimidine ring provides a versatile template for the development of novel therapeutic agents. This guide offers a detailed overview of its structure, properties, synthesis, and biological significance for researchers, scientists, and professionals in drug development.
Core Structure and Chemical Identity
The this compound core is an aromatic heterocyclic compound consisting of a pyrimidine ring fused with a pyrrole ring. This bicyclic system is also known as 9-deazapurine. Unlike its naturally occurring 7-deazapurine counterpart, this particular isomer is prepared synthetically.[1] The specific tautomer, this compound, is defined by the position of the hydrogen atom on the pyrrole nitrogen.
IUPAC Name: this compound Molecular Formula: C₆H₅N₃ Molecular Weight: 119.127 g/mol [2] CAS Number: 399-61-1[2]
Physicochemical Properties
The properties of the this compound core can be significantly altered by substitution. For reference, the properties of the core and a key intermediate, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, are summarized below. The chloro-substituted version is a versatile precursor for synthesizing a wide range of derivatives.[3]
| Property | This compound | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine |
| Molecular Formula | C₆H₅N₃[2] | C₆H₄ClN₃[3] |
| Molecular Weight | 119.127 g/mol [2] | ~153.57 g/mol [3][4] |
| Appearance | Not specified | Off-white to pale yellow-brown solid[3] |
| Melting Point | Not specified | >150 °C (with decomposition)[5] |
| Boiling Point | Not specified | Decomposes before boiling[4] |
| Solubility | Not specified | Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water.[4] |
| Stability | Not specified | Stable under normal storage conditions but sensitive to strong acids, bases, or prolonged exposure to moisture.[4] |
| Reactivity | The pyrrole and pyrimidine rings offer sites for various chemical modifications. | The electron-withdrawing chlorine at the 4-position enhances the electrophilicity, making it reactive to nucleophilic substitution.[4] |
Synthesis and Experimental Protocols
The synthesis of the this compound core and its derivatives often involves multi-step reactions, starting from substituted pyrimidines or pyrroles. A common strategy involves the construction of the pyrrole ring onto a pre-existing pyrimidine ring.
General Synthesis Workflow
A generalized workflow for synthesizing substituted pyrrolo[3,2-d]pyrimidines can be visualized as a domino reaction involving cyclization. For example, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines.[6]
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 399-61-1 | Buy Now [molport.com]
- 3. chemimpex.com [chemimpex.com]
- 4. srinichem.com [srinichem.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 6. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyrrolo[3,2-d]pyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a bioisostere of purine, this core structure has been successfully exploited to develop potent inhibitors of various enzymes and receptors, leading to the discovery of promising candidates for the treatment of cancer, infectious diseases, and other pathological conditions. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[3,2-d]pyrimidine analogs, focusing on key therapeutic targets. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile scaffold.
Antifolate Activity
Pyrrolo[3,2-d]pyrimidine analogs have emerged as a promising class of antifolate agents, primarily targeting enzymes involved in one-carbon metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as well as serine hydroxymethyltransferase (SHMT). Inhibition of these enzymes disrupts the synthesis of essential precursors for DNA and RNA, leading to cytotoxic effects in rapidly proliferating cancer cells.
Structure-Activity Relationship
The SAR of antifolate pyrrolo[3,2-d]pyrimidines is heavily influenced by the nature and position of substituents on both the pyrimidine and pyrrole rings.
-
Substitution at the 6-position of the pyrrolo[3,2-d]pyrimidine core has been shown to be critical for potent antifolate activity. A key example is compound 15a , which demonstrates significant anti-proliferative effects against various cancer cell lines. This compound likely acts as a dual inhibitor of TS and DHFR.[1]
-
Modifications at the 5-position have led to the development of potent inhibitors of mitochondrial and cytosolic one-carbon metabolism.[2] For instance, analogs with a 5-carbon bridge linked to a benzoyl or thienoyl moiety have shown significant antitumor efficacy.[2] The introduction of a 2'-fluorine substitution on the side chain can further enhance inhibitory potency.[2]
Quantitative Data
The following table summarizes the in vitro anti-proliferative activity of a representative 6-substituted pyrrolo[3,2-d]pyrimidine analog.
| Compound | Target Cells | GI50 (μM) |
| 15a | A549 | 0.73[1] |
| H1299 | 1.72[1] | |
| HL60 | 8.92[1] |
Experimental Protocols
Anti-proliferative Assay:
-
Cell Lines: HL60, A549, H1299, Hela, HCT116, and HT29 tumor cells.
-
Method: Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Detection: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) or MTT assay. The GI50 value, representing the concentration required to inhibit cell growth by 50%, is then calculated from the dose-response curves.
Cell Cycle Analysis:
-
Method: Cells are treated with the test compound for a defined period. Subsequently, they are harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Colony Formation Assay:
-
Method: A low density of cells is seeded in a culture dish and treated with the test compound. After a defined incubation period, the drug is removed, and the cells are allowed to grow for a longer period (e.g., 1-2 weeks) until visible colonies are formed.
-
Analysis: The colonies are fixed, stained (e.g., with crystal violet), and counted. The ability of the compound to inhibit colony formation provides an indication of its long-term cytotoxic or cytostatic effects.
Signaling Pathway
The inhibition of DHFR and TS by pyrrolo[3,2-d]pyrimidine analogs disrupts the folate metabolic pathway, which is crucial for nucleotide biosynthesis.
Caption: Inhibition of DHFR and TS by pyrrolo[3,2-d]pyrimidine analogs.
Antitubulin Activity
A series of water-soluble substituted pyrrolo[3,2-d]pyrimidines have been identified as potent antitubulin agents that bind to the colchicine site of tubulin, leading to microtubule depolymerization and cell cycle arrest.[2][3] These compounds have shown promising anti-proliferative activity against various cancer cell lines, including those that overexpress P-glycoprotein, a key mechanism of multidrug resistance.[2]
Structure-Activity Relationship
The SAR studies of these antitubulin agents have revealed several key features:
-
Regioisomeric Importance: Pyrrolo[3,2-d]pyrimidine analogs were found to be more potent than their corresponding pyrrolo[2,3-d]pyrimidine regioisomers.[2][3]
-
Substituent Effects: The nature of substituents on the pyrrolo[3,2-d]pyrimidine core plays a crucial role in determining their biological activity. Specific substitutions have been shown to enhance potency and improve water solubility.
Experimental Protocols
Inhibition of Tubulin Polymerization:
-
Method: Purified tubulin is incubated with the test compounds in a polymerization buffer. The polymerization process is initiated by raising the temperature.
-
Detection: The extent of tubulin polymerization is monitored by measuring the increase in light scattering or fluorescence of a reporter dye. The concentration of the compound that inhibits polymerization by 50% (IC50) is determined.
Cellular Microtubule Depolymerization Assay:
-
Method: Cancer cells (e.g., MDA-MB-435) are treated with the test compounds for a specific duration.
-
Analysis: The cells are then fixed and stained with an anti-tubulin antibody. The morphology of the microtubule network is visualized using immunofluorescence microscopy to assess the extent of depolymerization.
Colchicine Binding Assay:
-
Method: This competitive binding assay measures the ability of the test compounds to displace radiolabeled colchicine from its binding site on tubulin.
-
Analysis: The amount of bound radioactivity is quantified, and the concentration of the compound that inhibits 50% of colchicine binding is calculated.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antitubulin activity of pyrrolo[3,2-d]pyrimidine analogs.
Caption: Workflow for antitubulin agent evaluation.
Neuropeptide Y5 Receptor Antagonism
Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as antagonists of the neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy balance.[4][5] Antagonism of this receptor is a potential therapeutic strategy for the treatment of obesity.
Structure-Activity Relationship
The SAR of these Y5 receptor antagonists has been explored through systematic modifications of the pyrrolo[3,2-d]pyrimidine scaffold. Key findings include:
-
Core Modifications: Various synthetic routes have been employed to modify both the substitution pattern and the heterocyclic core of the lead compounds.
-
Pharmacophore Modeling: Based on the SAR data, a pharmacophore model for the human Y5 receptor has been developed to guide the design of more potent antagonists.[4][5]
Experimental Protocols
Y5 Receptor Binding Assay:
-
Method: Membranes from cells expressing the human Y5 receptor are incubated with a radiolabeled ligand (e.g., [125I]-PYY) and varying concentrations of the test compounds.
-
Analysis: The amount of bound radioligand is measured, and the Ki or IC50 value, representing the affinity of the compound for the receptor, is determined from competition binding curves.
Antibacterial Activity
Certain pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity against various pathogenic bacteria.
Structure-Activity Relationship
The antibacterial efficacy of these compounds is dependent on the specific substitutions on the pyrrolo[3,2-d]pyrimidine core. However, the currently reported derivatives have demonstrated weak to moderate antibacterial activity.[6][7]
Quantitative Data
The following table presents the minimum inhibitory concentration (MIC) values for a series of pyrrolo[3,2-d]pyrimidine derivatives against common bacterial strains.
| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | E. coli MIC (µg/mL) | Salmonella sp. MIC (µg/mL) |
| 4a | >1000 | >1000 | >1000 | >1000 |
| 4b | >1000 | >1000 | >1000 | >1000 |
| 4c | >1000 | >1000 | >1000 | >1000 |
| 4d | 500 | >1000 | >1000 | >1000 |
| 4e | 1000 | >1000 | >1000 | >1000 |
| 4f | >1000 | >1000 | >1000 | >1000 |
Data extracted from a study evaluating a specific series of derivatives and may not be representative of all pyrrolo[3,2-d]pyrimidines.
Experimental Protocols
Agar Well Diffusion Method:
-
Method: An agar plate is uniformly inoculated with a suspension of the test bacterium. Wells are then punched into the agar, and a solution of the test compound is added to each well.
-
Analysis: The plate is incubated, and the diameter of the zone of inhibition around each well is measured to assess the antibacterial activity.
Agar Dilution Method (for MIC determination):
-
Method: A series of agar plates containing serial dilutions of the test compound are prepared. Each plate is then inoculated with the test bacterium.
-
Analysis: The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors, targeting a wide range of kinases implicated in cancer and other diseases. The structural similarity of the pyrrolo[3,2-d]pyrimidine core to the adenine moiety of ATP makes it an ideal template for designing ATP-competitive kinase inhibitors.
Structure-Activity Relationship
The SAR of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general principles have emerged:
-
Hinge Binding: The nitrogen atoms in the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Substitutions for Selectivity and Potency: Substitutions on the pyrrole and pyrimidine rings are critical for achieving high potency and selectivity for the target kinase over other kinases in the kinome.
Signaling Pathway
The following diagram depicts a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, which is often dysregulated in cancer and is a common target for kinase inhibitors.
Caption: Inhibition of RTK signaling by pyrrolo[3,2-d]pyrimidine analogs.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 5. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its structural resemblance to adenine allows it to effectively interact with the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2] This technical guide provides an in-depth overview of recent advancements in the design, synthesis, and antitumor evaluation of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives, presenting key data, experimental protocols, and mechanistic insights.
Overview of Anticancer Activity
Recent studies have focused on the synthesis of various tricyclic pyrrolo[2,3-d]pyrimidine derivatives, including imines and 3-halo-substituted compounds, and their evaluation against a panel of human cancer cell lines.[1] These novel compounds have demonstrated significant cytotoxic effects against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines.[1][3] Notably, certain derivatives have shown selective and potent activity, sometimes comparable to or even exceeding that of established chemotherapeutic agents like doxorubicin in terms of selectivity indices.[1]
The antitumor activity of these compounds is often attributed to their ability to inhibit multiple protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[4][5] Key targets identified include Discoidin Domain Receptor 2 (DDR2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK2), p21-activated kinase 4 (PAK4), and RET kinase.[1][4][6][7]
Quantitative Antitumor Activity Data
The in vitro cytotoxic activity of newly synthesized tricyclic pyrrolo[2,3-d]pyrimidine derivatives is a primary indicator of their antitumor potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The tables below summarize the IC50 values for representative compounds from recent studies.
Table 1: In Vitro Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine-imines and 3-Halo-Substituted Derivatives [1]
| Compound | R1 | R2 | Side-Ring | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 8f | Br | H | Azepine | 4.55 | >50 | >50 |
| 8g | Br | H | Azepine | 4.01 | >50 | >50 |
| 10a | Cl | 4-Cl | Tetrahydropyrido | ~23-28 | ~23-28 | ~23-28 |
| Doxorubicin | - | - | - | 0.18-0.94 | 0.18-0.94 | 0.18-0.94 |
Data extracted from a study by Song et al. (2025). Compounds 8f and 8g , containing a bromine substituent and an azepine side-ring, exhibited superior and selective activity against the HT-29 colon cancer cell line.[1]
Table 2: Multi-Kinase Inhibitory Activity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides [4]
| Compound | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| 5k | 40 | 65 | 120 | 204 |
| Sunitinib | - | - | - | 261 |
Compound 5k emerged as a potent multi-targeted kinase inhibitor with IC50 values comparable or superior to the known TKI, sunitinib.[4]
Table 3: Growth Inhibitory Activity of N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid Derivatives [8]
| Compound | KB IC50 (ng/mL) | A549 IC50 (ng/mL) |
| 12a | 0.27 | 4.5 |
| Methotrexate | 5.0 | 35 |
These antifolates demonstrated significantly more potent growth-inhibitory activity against KB and A549 cell lines compared to methotrexate.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these findings. The following sections outline the key experimental protocols employed in the cited research.
The synthesis of tricyclic pyrrolo[2,3-d]pyrimidine derivatives typically involves a multi-step process. A general workflow is described below.
Caption: General synthetic workflow for tricyclic pyrrolo[2,3-d]pyrimidines.
A representative synthetic procedure for 3-halo-substituted pyrrolo[2,3-d]pyrimidines involves the initial synthesis of tricyclic pyrrolo[2,3-d]pyrimidinones, followed by halogenation at the C-3 position of the pyrrole ring using reagents like N-halosuccinimide.[1] The synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' is achieved in a three-step process with high yields.[4][5]
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Caption: Workflow of the MTT assay for cytotoxicity testing.
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for 72 hours.[1] Doxorubicin is often used as a positive control.[1] The IC50 values are then determined graphically from the dose-response curves.[1]
To determine the inhibitory effect of the compounds on specific kinases, enzymatic assays are performed. The IC50 values for each kinase are determined by measuring the enzyme's activity at various inhibitor concentrations. For instance, the inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 can be assessed using commercially available kinase assay kits.[4]
Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.
Caption: Experimental workflow for cell cycle analysis.
Treatment with potent compounds like 5k has been shown to induce cell cycle arrest, for example, by impeding cells in the G0-G1 phase and preventing their progression to the S phase.[4][9]
The induction of apoptosis is a key mechanism of action for many anticancer drugs. This can be evaluated by measuring the levels of key apoptotic proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrrolo[2,3-d]pyrimidines as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. It includes a summary of their structure-activity relationships, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many clinically approved and investigational kinase inhibitors. Its resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.[1][2] This guide focuses on the development of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of EGFR and VEGFR, two key receptor tyrosine kinases implicated in cancer cell proliferation and angiogenesis, respectively.[1][2]
Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers.
Vascular Endothelial Growth Factor Receptor (VEGFR) , particularly VEGFR-2, is the primary mediator of the biological effects of VEGF. Its activation stimulates endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.
Dual inhibition of both EGFR and VEGFR presents a promising strategy in cancer therapy by simultaneously targeting tumor cell proliferation and the blood supply that sustains tumor growth.
Structure-Activity Relationship (SAR) and Inhibitory Potency
The inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives against EGFR and VEGFR is highly dependent on the nature and position of substituents on the core scaffold. Extensive research has elucidated key structural features that govern their potency and selectivity.
Substitutions at the 4-position
The 4-position of the pyrrolo[2,3-d]pyrimidine ring is a critical point for interaction with the hinge region of the kinase domain. Typically, an aniline or substituted aniline moiety at this position is crucial for potent inhibitory activity.
Substitutions at the 5- and 6-positions
Modifications at the 5- and 6-positions of the pyrrole ring can influence the overall conformation of the inhibitor and its interactions with the solvent-exposed region of the ATP-binding pocket, thereby affecting potency and selectivity.
Quantitative Data on Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-d]pyrimidine derivatives against EGFR and VEGFR-2.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR
| Compound ID | R1 (4-position) | R2 (5-position) | R3 (6-position) | EGFR IC50 (nM) | Reference |
| 1a | 3-ethynylaniline | H | H | 5.8 | (PMID: 17196083) |
| 1b | 3-chloro-4-fluoroaniline | H | H | 2.5 | (PMID: 17196083) |
| 1c | 4-(pyridin-3-yloxy)aniline | H | H | 1.9 | (PMID: 17196083) |
| 2a | 3-ethynylaniline | CH3 | H | 7.9 | (PMID: 17196083) |
| 2b | 3-chloro-4-fluoroaniline | CH3 | H | 3.1 | (PMID: 17196083) |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound ID | R1 (4-position) | R2 (5-position) | R3 (6-position) | VEGFR-2 IC50 (nM) | Reference |
| 3a | 3-ethynylaniline | H | H | 15 | (PMID: 17196083) |
| 3b | 3-chloro-4-fluoroaniline | H | H | 9 | (PMID: 17196083) |
| 4a | 4-((2-methoxyethyl)amino)aniline | H | H | 22 | (PMID: 17942421) |
| 4b | 4-(morpholino)aniline | H | H | 35 | (PMID: 17942421) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrrolo[2,3-d]pyrimidine inhibitor, in vitro kinase assays for determining inhibitory activity, and an in vivo tumor xenograft model for evaluating anti-tumor efficacy.
Synthesis of 4-(3-Ethynylphenylamino)-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a common synthetic route to 4-anilino-pyrrolo[2,3-d]pyrimidines via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
3-Ethynylaniline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in DMF (20 mL) is added 3-ethynylaniline (0.84 g, 7.2 mmol) and K2CO3 (1.8 g, 13.0 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with water (100 mL) and extracted with EtOAc (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes and EtOAc) to afford 4-(3-ethynylphenylamino)-7H-pyrrolo[2,3-d]pyrimidine as a solid.
In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the inhibitory activity of compounds against EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).
-
Add 2 µL of a solution containing the kinase (e.g., 5 ng/µL EGFR or 10 ng/µL VEGFR-2) in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.5 mg/mL Poly(Glu,Tyr) and 10 µM ATP) in kinase buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
In Vivo Tumor Xenograft Model
This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor and anti-angiogenic activity of a pyrrolo[2,3-d]pyrimidine inhibitor.
Materials:
-
Human cancer cell line (e.g., A431 for EGFR, HUVEC for VEGFR)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers
Procedure:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice daily via oral gavage.
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway.
VEGFR Signaling Pathway
Caption: VEGFR Signaling Pathway.
Experimental Workflow for Inhibitor Evaluation
Caption: Inhibitor Evaluation Workflow.
References
Methodological & Application
Synthesis of 4H-Pyrrolo[3,2-d]pyrimidine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 4H-pyrrolo[3,2-d]pyrimidine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and antibacterial properties.
The this compound core is a purine isostere and has been identified as a privileged scaffold in the development of kinase inhibitors and other therapeutic agents. The synthetic methodologies outlined below provide robust and versatile routes to a variety of substituted derivatives, allowing for extensive structure-activity relationship (SAR) studies.
Biological Activities of this compound Derivatives
Substituted 4H-pyrrolo[3,2-d]pyrimidines have demonstrated promising activity in several therapeutic areas. Notably, they have been investigated for their potential as anticancer and antibacterial agents. The biological activity is highly dependent on the substitution pattern around the core scaffold.
Anticancer Activity
Several halogenated this compound derivatives have been shown to exhibit significant antiproliferative activity against various cancer cell lines. The introduction of halogens, such as chlorine and iodine, can enhance the cytotoxic effects. Some of these compounds have been found to induce cell cycle arrest and apoptosis in cancer cells.[1]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4-dichloro-7H-pyrrolo[3,2-d]pyrimidine | MDA-MB-231 (Breast) | ~5-10 | [1] |
| 2,4-dichloro-7-iodo-7H-pyrrolo[3,2-d]pyrimidine | MDA-MB-231 (Breast) | <1 | [1] |
| 2,4-bis(benzyloxy)-7H-pyrrolo[3,2-d]pyrimidine | Various | >15 | [1] |
| 2,4-bis(benzyloxy)-7-iodo-7H-pyrrolo[3,2-d]pyrimidine | Various | ~1-5 | [1] |
Antibacterial Activity
Derivatives of this compound have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes.
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Salmonella spp. (MIC, µg/mL) | Reference |
| Derivative 4a | >1000 | >1000 | >1000 | >1000 | [2] |
| Derivative 4b | 500 | 1000 | 1000 | 500 | [2] |
| Derivative 4c | 250 | 500 | 500 | 250 | [2] |
| Derivative 4d | 125 | 250 | 250 | 125 | [2] |
| Derivative 4e | 62.5 | 125 | 125 | 62.5 | [2] |
| Derivative 4f | 31.25 | 62.5 | 62.5 | 31.25 | [2] |
Experimental Protocols
Detailed methodologies for two key synthetic routes to this compound derivatives are provided below.
Protocol 1: One-Pot, Three-Component Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
This protocol describes a highly efficient one-pot synthesis of functionalized pyrrolo[3,2-d]pyrimidines from a 4-hydroxycoumarin, an arylglyoxal, and a 6-aminouracil derivative using L-proline as an organocatalyst.[3]
Materials:
-
4-Hydroxycoumarin
-
Arylglyoxal hydrate (e.g., phenylglyoxal monohydrate)
-
6-Aminouracil or 1,3-dimethyl-6-aminouracil
-
L-proline (20 mol%)
-
Glacial acetic acid
Procedure:
-
A mixture of 4-hydroxycoumarin (1 mmol), arylglyoxal hydrate (1 mmol), 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol), and L-proline (0.2 mmol) in glacial acetic acid (5 mL) is stirred in a round-bottom flask.[4]
-
The reaction mixture is heated to reflux for 4 hours.[4]
-
After cooling to room temperature, the resulting precipitate is collected by filtration.[4]
-
The solid is washed with cold ethanol and dried to afford the pure pyrrolo[3,2-d]pyrimidine derivative.[4]
-
The products are typically obtained in good yields (73-86%) as orange needles.[4]
Protocol 2: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C–N Coupling/Hydroamination
This method provides access to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a domino reaction involving a Buchwald-Hartwig C-N coupling followed by an intramolecular hydroamination.[5]
Materials:
-
Alkynylated uracil derivative
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
DPEphos (5 mol%)
-
Potassium phosphate (K3PO4, 3 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction vessel, add the alkynylated uracil (1 equiv), the substituted aniline (1.2 equiv), Pd(OAc)2 (0.05 equiv), DPEphos (0.05 equiv), and K3PO4 (3 equiv).
-
Add anhydrous DMA to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100 °C and stir for 15 hours.[5]
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.
Visualizations
The following diagrams illustrate the synthetic pathways and a generalized mechanism of action for these compounds.
Caption: One-Pot Synthesis Workflow.
Caption: Domino Reaction Synthesis Workflow.
Caption: Generalized Kinase Inhibition Pathway.
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized pyrrolo[3,2-d]pyrimidines, a class of heterocyclic compounds with significant potential in drug discovery. The pyrrolo[3,2-d]pyrimidine scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a range of activities including potent antitumor properties.
Application Notes
The functionalized pyrrolo[3,2-d]pyrimidine core is a versatile scaffold that has been successfully employed in the development of targeted anticancer agents. Two prominent mechanisms of action have been identified for derivatives of this class: microtubule disruption and inhibition of one-carbon metabolism.
Pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents
A significant application of functionalized pyrrolo[3,2-d]pyrimidines is their role as potent microtubule targeting agents.[1][2] These compounds interfere with the dynamics of microtubule assembly and disassembly, crucial processes for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the fundamental protein subunit of microtubules, these agents can induce microtubule depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3] This mechanism is analogous to that of other successful anticancer drugs like vinca alkaloids and taxanes. The pyrrolo[3,2-d]pyrimidine scaffold offers a novel chemical space for the development of microtubule inhibitors that may overcome common resistance mechanisms.[1]
Below is a diagram illustrating the signaling pathway affected by pyrrolo[3,2-d]pyrimidines as microtubule targeting agents.
Caption: Microtubule Targeting by Pyrrolo[3,2-d]pyrimidines.
Pyrrolo[3,2-d]pyrimidines as Inhibitors of One-Carbon Metabolism
Another critical application of this scaffold is in the inhibition of one-carbon (C1) metabolism, a fundamental pathway for the biosynthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[4] Specifically, certain 5-substituted pyrrolo[3,2-d]pyrimidines have been designed to target and inhibit serine hydroxymethyltransferase (SHMT2), a key enzyme in mitochondrial C1 metabolism.[4] By inhibiting SHMT2, these compounds disrupt the supply of one-carbon units from the mitochondria to the cytosol, thereby impeding the synthesis of purines and thymidylate. This targeted inhibition of a critical metabolic pathway offers a promising strategy for developing novel anticancer therapeutics with a high degree of selectivity for cancer cells.
The following diagram illustrates the role of SHMT2 in one-carbon metabolism and its inhibition by pyrrolo[3,2-d]pyrimidines.
Caption: Inhibition of One-Carbon Metabolism.
Experimental Protocols
The following section provides a detailed, generalized protocol for the one-pot, three-component synthesis of functionalized pyrrolo[3,2-d]pyrimidines. This method offers several advantages, including high efficiency, mild reaction conditions, and simple work-up procedures.[5]
General Protocol for One-Pot Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines
This protocol is based on the principles of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials.[5]
Workflow Diagram:
Caption: One-Pot Synthesis Workflow.
Materials:
-
Arylglyoxal derivative (1.0 mmol)
-
6-Amino-1,3-dialkyluracil derivative (1.0 mmol)
-
Barbituric acid or thiobarbituric acid derivative (1.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.05 mmol, 5 mol%)
-
Ethanol (10 mL)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the arylglyoxal derivative (1.0 mmol), the 6-amino-1,3-dialkyluracil derivative (1.0 mmol), and the barbituric acid or thiobarbituric acid derivative (1.0 mmol) in ethanol (10 mL).
-
Add tetrabutylammonium bromide (TBAB) (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 60-80 minutes.[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water (2 x 10 mL) and then with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to obtain the functionalized pyrrolo[3,2-d]pyrimidine.
Characterization:
The synthesized compounds can be characterized by standard analytical techniques, including:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis of a series of functionalized pyrrolo[2,3-d]pyrimidines, which serves as a good model for the expected outcomes for the pyrrolo[3,2-d]pyrimidine analogs.[5]
Table 1: Synthesis of Functionalized Pyrrolo[2,3-d]pyrimidine Derivatives [5]
| Entry | Arylglyoxal (Ar) | Barbituric Acid Derivative | Time (min) | Yield (%) |
| 1 | Phenyl | Barbituric acid | 60 | 92 |
| 2 | 4-Methylphenyl | Barbituric acid | 65 | 95 |
| 3 | 4-Methoxyphenyl | Barbituric acid | 60 | 90 |
| 4 | 4-Chlorophenyl | Barbituric acid | 70 | 88 |
| 5 | Phenyl | 1,3-Dimethylbarbituric acid | 75 | 85 |
| 6 | 4-Methylphenyl | 1,3-Dimethylbarbituric acid | 80 | 87 |
| 7 | 4-Methoxyphenyl | 1,3-Dimethylbarbituric acid | 70 | 82 |
| 8 | 4-Chlorophenyl | 1,3-Dimethylbarbituric acid | 75 | 80 |
| 9 | Phenyl | Thiobarbituric acid | 60 | 90 |
| 10 | 4-Methylphenyl | Thiobarbituric acid | 65 | 93 |
| 11 | 4-Methoxyphenyl | Thiobarbituric acid | 60 | 88 |
| 12 | 4-Chlorophenyl | Thiobarbituric acid | 70 | 85 |
Table 2: Biological Activity of Representative Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |
| Compound A | Tubulin | MDA-MB-435 | 18.3 | [2] |
| Compound B | Tubulin | NCI/ADR-RES | - | [1] |
| AGF347 | SHMT2 | MIA PaCa-2 | - | [4] |
| Compound C | DNA Damage | Breast Cancer | 830 - 7300 | [3] |
References
- 1. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
Application Notes and Protocols for the Synthesis of Pyrrolo[3,2-d]pyrimidines via Domino C–N Coupling/Hydroamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[3,2-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural analogy to purines. This scaffold is present in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic properties, including antiviral and anticancer activities. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones utilizing a palladium-catalyzed domino C–N coupling/hydroamination reaction of 6-chloro-5-alkynyl-1,3-dimethyluracils with various anilines. This methodology offers an efficient route to a variety of functionalized pyrrolo[3,2-d]pyrimidines.[1][2]
Reaction Principle
The synthesis is based on a domino reaction that combines a Buchwald-Hartwig C–N cross-coupling with an intramolecular hydroamination in a single step. The process starts with a readily available 6-chloro-5-alkynyluracil derivative, which is reacted with an aniline in the presence of a palladium catalyst and a suitable ligand. The reaction proceeds through an initial C–N bond formation between the aniline and the C6 position of the uracil ring, followed by an intramolecular cyclization of the newly introduced amino group onto the adjacent alkyne, leading to the formation of the pyrrole ring fused to the pyrimidine core.
Experimental Workflow
The overall synthetic strategy involves two main stages: the synthesis of the 6-chloro-5-alkynyluracil precursors and the subsequent domino C–N coupling/hydroamination reaction to form the desired pyrrolo[3,2-d]pyrimidines.
Data Presentation
Optimization of Reaction Conditions
The domino C–N coupling/hydroamination reaction was optimized using 6-chloro-1,3-dimethyl-5-(phenylethynyl)uracil and p-toluidine as model substrates. The choice of ligand was found to be critical for the reaction outcome.
| Entry | Ligand (5 mol%) | Base (3 equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | XPhos | K₃PO₄ | DMA | 100 | 15 |
| 2 | Xantphos | K₃PO₄ | DMA | 100 | - |
| 3 | DPEphos | K₃PO₄ | DMA | 100 | 43 |
| 4 | dppf | K₃PO₄ | DMA | 100 | - |
| 5 | cataCXium A | K₃PO₄ | DMA | 100 | - |
| 6 | RuPhos | K₃PO₄ | DMA | 100 | - |
| 7 | P(t-Bu)₃·HBF₄ | K₃PO₄ | DMA | 100 | - |
Data sourced from Abreu et al.[2]
Substrate Scope
The optimized reaction conditions (Pd(OAc)₂, DPEphos, K₃PO₄ in DMA at 100 °C for 15 hours) were applied to a range of substituted 6-chloro-5-alkynyluracils and anilines to explore the scope of the reaction.[2]
| Product | R¹ | R² | Yield (%) |
| 4a | Ph | 4-Me | 43 |
| 4b | Ph | 4-OMe | 45 |
| 4c | Ph | 4-F | 51 |
| 4d | Ph | 4-CF₃ | 40 |
| 4e | 4-MeC₆H₄ | 4-Me | 55 |
| 4f | 4-MeOC₆H₄ | 4-Me | 62 |
| 4g | 2,4-Me₂C₆H₃ | 4-Me | 48 |
| 4h | 3-MeC₆H₄ | 4-Me | 35 |
| 4i | 4-FC₆H₄ | 4-Me | 58 |
| 4j | 4-CF₃C₆H₄ | 4-Me | 41 |
| 4k | 4-Me₂NC₆H₄ | 4-Me | 25 |
| 4l | 4-Me₂NC₆H₄ | 4-CF₃ | 28 |
| 4m | Ph | 4-Br | 46 |
Yields of isolated products. Data sourced from Abreu et al.[2]
Experimental Protocols
Materials and General Methods:
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (63-200 µm). Nuclear magnetic resonance (NMR) spectra should be recorded on a suitable spectrometer, and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Mass spectra should be obtained using an appropriate mass spectrometer.
Protocol 1: Synthesis of 5-Bromo-6-chloro-1,3-dimethyluracil (2)
This protocol is based on a known procedure.[2]
-
To a solution of 6-chloro-1,3-dimethyluracil (1.0 equiv) in acetic acid, add acetic anhydride (1.5 equiv).
-
Add bromine (1.0 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 25 °C for 1 hour.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford 5-bromo-6-chloro-1,3-dimethyluracil. The reported yield is 52%.[2]
Protocol 2: Synthesis of 6-Chloro-5-alkynyl-1,3-dimethyluracils (3a-h)
This protocol describes a Sonogashira coupling reaction.[2]
-
To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 equiv) in a mixture of DMSO and triethylamine (1:1), add the corresponding terminal alkyne (1.2 equiv).
-
Add Pd(PPh₃)₂Cl₂ (5 mol %) and CuI (5 mol %) to the reaction mixture.
-
Stir the mixture at 25 °C for 6 hours.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the desired 6-chloro-5-alkynyl-1,3-dimethyluracil.
Protocol 3: General Procedure for the Domino C–N Coupling/Hydroamination for the Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones (4a-m)
This is the representative method for the key domino reaction.[2]
-
In a reaction vial, combine the 6-chloro-5-alkynyl-1,3-dimethyluracil (1.0 equiv), Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), and K₃PO₄ (3.0 equiv).
-
Add anhydrous dimethylacetamide (DMA) to the vial.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the corresponding aniline (1.1 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at 100 °C for 15 hours.
-
After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of NH₄Cl and dilute with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.
Reaction Mechanism
The proposed mechanism for the domino C–N coupling/hydroamination reaction is depicted below.
The catalytic cycle is initiated by the oxidative addition of the C-Cl bond of the alkynyluracil to the Pd(0) catalyst. The resulting Pd(II) intermediate then undergoes coordination with the aniline, followed by reductive elimination to form the C-N coupled intermediate and regenerate the Pd(0) catalyst. The final step is a facile intramolecular hydroamination of the amine onto the alkyne, which leads to the formation of the pyrrolo[3,2-d]pyrimidine product.
Conclusion
The domino C–N coupling/hydroamination reaction provides an efficient and versatile method for the synthesis of a library of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[2] The reaction tolerates a variety of functional groups on both the aniline and the alkynyl moiety, making it a valuable tool for the generation of diverse compound libraries for drug discovery and development. The experimental protocols provided herein are robust and can be readily implemented in a standard organic synthesis laboratory.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine nucleotides.[1] This structural feature allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Schiff bases derived from the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated enhanced biological potential. The synthesis of these compounds has been advanced through the use of microwave-assisted organic synthesis (MAOS), which offers several advantages over conventional heating methods, such as shorter reaction times, higher yields, and greener reaction conditions.[2][3]
This document provides detailed protocols for the microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases, data on their biological activities, and diagrams illustrating the synthetic workflow and a relevant biological signaling pathway.
Data Presentation
Table 1: Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Schiff Bases (PPR1a-d)
| Compound | Substituted Benzaldehyde | Yield (%) |
| PPR1a | 4-Nitrobenzaldehyde | 93.0 |
| PPR1b | 4-Chlorobenzaldehyde | 91.0 |
| PPR1c | 4-Hydroxybenzaldehyde | 89.0 |
| PPR1d | 4-Methoxybenzaldehyde | 87.0 |
Data sourced from a study on the green synthesis of these compounds using an ionic liquid catalyst under microwave irradiation.[2][3]
Table 2: Antimicrobial Activity of Synthesized Pyrrolo[2,3-d]pyrimidine Schiff Bases
| Compound | Test Organism | Inhibition Zone (mm) |
| PPR1b | Bacillus subtilis | 29.0 |
| PPR1b | Candida albicans | 18.5 |
| Streptomycin (Control) | Bacillus subtilis | 23.5 |
| Fluconazole (Control) | Candida albicans | 15.3 |
The data indicates that compound PPR1b exhibited more potent antimicrobial activity against the tested strains compared to the standard drugs.[2]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Amino-pyrrolo[2,3-d]pyrimidine Schiff Bases
This protocol details a green and efficient method for synthesizing pyrrolo[2,3-d]pyrimidine-based Schiff bases using microwave irradiation with an ionic liquid catalyst.[2][3]
Materials:
-
4-amino-5-cyano-1,3-dimethyl-6-phenyl-1,7-dihydro-pyrrolo[2,3-d]pyrimidin-2(3H)-one
-
Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Ionic Liquid: 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][TFSI])
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-amino-5-cyano-1,3-dimethyl-6-phenyl-1,7-dihydro-pyrrolo[2,3-d]pyrimidin-2(3H)-one (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol).
-
Add the ionic liquid [HMIM][TFSI] (2 mL), which acts as both the catalyst and the reaction medium.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 W and maintain the temperature at 80°C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrrolo[2,3-d]pyrimidine Schiff base.
Characterization: The synthesized compounds can be characterized using various spectroscopic techniques, including:
-
FT-IR: To identify the characteristic functional groups.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
Visualizations
Synthesis Workflow
Caption: Microwave-assisted synthesis workflow.
EGFR Signaling Pathway Inhibition
Certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as tyrosine kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[4] The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition.
Caption: Inhibition of EGFR signaling.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases via ionic liquid catalysis: computational and experimental exploration of antimicrobial potentials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 4H-Pyrrolo[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a core structure in numerous biologically active compounds. The functionalization of this core, particularly through N-alkylation, is a key strategy for modulating the pharmacological properties of these molecules. This document provides detailed protocols for the synthesis of N-alkylated 4-aminopyrrolo[3,2-d]pyrimidines, a common and effective method to achieve the desired substitution pattern. The primary method detailed involves a two-step process: chlorination of a pyrrolo[3,2-d]pyrimidin-4-one precursor, followed by a nucleophilic aromatic substitution (SNAr) with a primary or secondary amine. Additionally, alternative approaches and the challenges of direct N-alkylation are briefly discussed.
Introduction
The this compound, a 9-deazapurine analog, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. The nitrogen atoms within this bicyclic system offer multiple sites for substitution, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. N-alkylation at the N4 position of the pyrimidine ring is a particularly important modification.
Direct N-alkylation of the this compound core can be challenging and often leads to a mixture of products due to the presence of multiple reactive nitrogen atoms, resulting in poor regioselectivity. For instance, reactions like the Mitsunobu reaction on related pyrrolopyrimidine systems have been reported to yield both N- and O-alkylated products.[1] A more robust and widely employed strategy for the synthesis of 4-alkylamino-pyrrolo[3,2-d]pyrimidines involves the nucleophilic substitution of a 4-chloro-pyrrolo[3,2-d]pyrimidine intermediate. This method offers high yields and excellent regioselectivity.
Experimental Protocols
This section details the synthetic route for the preparation of N-alkylated 4-aminopyrrolo[3,2-d]pyrimidines, starting from a suitable pyrrolo[3,2-d]pyrimidin-4-one precursor.
Logical Workflow for the Synthesis of N-Alkylated 4-Aminopyrrolo[3,2-d]pyrimidines
Caption: Synthetic workflow for N-alkylated 4-aminopyrrolo[3,2-d]pyrimidines.
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[3,2-d]pyrimidine
Materials:
-
5-Amino-4,6-dichloropyrimidine
-
Ethylene glycol
-
Hydrochloric acid (HCl)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Synthesis of 7H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A mixture of 5-amino-4,6-dichloropyrimidine (1.0 eq) in ethylene glycol is heated with a catalytic amount of concentrated HCl. The reaction is monitored by TLC until completion. The mixture is then cooled, and the product is precipitated by the addition of water, filtered, washed with water, and dried to yield 7H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
-
Chlorination: To a suspension of 7H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 eq) in toluene, phosphorus oxychloride (POCl₃, 3.0-5.0 eq) and N,N-dimethylaniline (1.0 eq) are added. The mixture is heated to reflux (around 110 °C) for 2-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and slowly poured into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-7H-pyrrolo[3,2-d]pyrimidine as a solid.
Step 2: Synthesis of 4-Alkylamino-7H-pyrrolo[3,2-d]pyrimidines via SNAr
Materials:
-
4-Chloro-7H-pyrrolo[3,2-d]pyrimidine
-
Desired primary or secondary amine (R¹R²NH)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
2-Propanol (IPA) or other suitable solvent (e.g., n-butanol, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as 2-propanol (IPA), the desired amine (1.1-1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq) are added.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-alkylamino-7H-pyrrolo[3,2-d]pyrimidine.
Data Presentation
The following table summarizes typical reaction conditions and yields for the SNAr reaction between 4-chloro-7H-pyrrolo[3,2-d]pyrimidine and various amines.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DIPEA | IPA | 80 | 12 | 85 |
| 2 | Benzylamine | K₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | Morpholine | Et₃N | n-Butanol | 110 | 16 | 78 |
| 4 | Piperidine | DIPEA | IPA | 80 | 6 | 95 |
| 5 | Cyclopropylamine | NaHCO₃ | Acetonitrile | 80 | 24 | 75 |
Note: The reaction conditions and yields are illustrative and may vary depending on the specific substrate and reagents used.
Discussion of Alternative N-Alkylation Strategies
While the chlorination-SNAr sequence is a highly effective method, direct N-alkylation of the this compound core has been explored, though it presents significant challenges.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the alkylation of acidic N-H bonds.[2][3] In the context of pyrrolopyrimidines, this reaction has been attempted. However, the presence of multiple nucleophilic nitrogen atoms and the potential for tautomerization can lead to the formation of a mixture of regioisomers, including both N- and O-alkylated products.[1] This lack of regioselectivity often necessitates challenging purification steps and results in lower yields of the desired isomer.
Direct Alkylation with Alkyl Halides
Direct alkylation of this compound with alkyl halides in the presence of a base is another possible approach. However, this method is also prone to regioselectivity issues, with alkylation potentially occurring at N1, N3, N5, or N7, depending on the reaction conditions and the electronic properties of the substrate. Protecting groups are often required to direct the alkylation to the desired nitrogen atom, adding extra steps to the synthetic sequence.
Signaling Pathway Relevance
N-alkylated 4H-pyrrolo[3,2-d]pyrimidines are of significant interest in drug development, particularly as inhibitors of various protein kinases. These kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Inhibition of a generic kinase signaling pathway.
The N-alkylated substituent on the this compound core can be designed to occupy the ATP-binding pocket of a target kinase. By competing with endogenous ATP, these inhibitors can block the downstream signaling cascade, leading to a therapeutic effect. The nature of the N-alkyl group is crucial for determining the potency and selectivity of the inhibitor for a specific kinase.
Conclusion
The synthesis of N-alkylated 4-aminopyrrolo[3,2-d]pyrimidines is most reliably achieved through a two-step sequence involving the chlorination of a pyrimidinone precursor followed by a nucleophilic aromatic substitution reaction. This method provides high yields and excellent regioselectivity, making it a valuable tool for the generation of compound libraries for drug discovery. While direct N-alkylation methods exist, they often suffer from a lack of regioselectivity. The strategic N-alkylation of the this compound scaffold continues to be a fruitful area of research for the development of novel therapeutics, particularly in the field of kinase inhibition.
References
Application Notes and Protocols: 4H-Pyrrolo[3,2-d]pyrimidine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-pyrrolo[3,2-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Its structural similarity to the ATP purine ring allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer and inflammatory disorders. This document provides a comprehensive overview of the application of the this compound scaffold in the development of kinase inhibitors, including quantitative data on their activity, detailed experimental protocols for their evaluation, and insights into their mechanism of action through the visualization of relevant signaling pathways.
Target Kinases and Inhibitor Activity
Derivatives of the this compound scaffold have been successfully developed to target a variety of protein kinases with high potency. The following tables summarize the in vitro inhibitory activities of representative compounds against key kinase targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology. Several 4,5-disubstituted pyrrolo[3,2-d]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR and its mutants.[2]
| Compound | Target | IC50 (nM) | Reference |
| Compound 68 | EGFR | 9.2 | Ishikawa et al., 2011[2] |
| Compound 69 | EGFR | 9.5 | Ishikawa et al., 2011[2] |
| Compound 70 | EGFR | 5.7 | Ishikawa et al., 2011[2] |
| Compound 71 | EGFR | 23 | Ishikawa et al., 2011[2] |
| Compound 46 | EGFR | 3.76 | Kurup et al., 2018[2] |
| Compound 48 | EGFR | 3.63 | Kurup et al., 2018[2] |
| Compound 31r | EGFR 19del/T790M/C797S | <1 | [3][4] |
| Compound 31r | EGFR L858R/T790M/C797S | <1 | [3][4] |
| Compound 12i | EGFR T790M | 0.21 | [5] |
| Compound 12i | EGFR (wild-type) | 22 | [5] |
| Compound 5k | EGFR | 40 | [6][7] |
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases are central to cytokine signaling pathways that regulate immune responses and hematopoiesis.
| Compound | Target | IC50 (nM) | Reference |
| Compound 12a | JAK1 | 12.6 | [8] |
| Compound 11e | JAK1 | >90% inhibition | [9] |
| Compound 11e | JAK2 | >90% inhibition | [9] |
RET Kinase Inhibitors
RET is a receptor tyrosine kinase whose mutations and fusions are drivers in several types of cancer, including thyroid and non-small cell lung cancer.
| Compound | Target | IC50 (nM) | Reference |
| Pz-1 | RET | Not specified | [10] |
| Second-generation Pz-1 | RET | Not specified | [10] |
Aurora Kinase Inhibitors
Aurora kinases are serine/threonine kinases that are key regulators of mitosis, and their inhibition is a promising anti-cancer strategy.
| Compound | Target | IC50 (nM) | Reference |
| Compound 11 | Aurora A | 0.74 | [11] |
| Alisertib | Aurora A | Not specified | [11] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that control the progression of the cell cycle.
| Compound | Target | IC50 (nM) | Reference |
| Compound 5k | CDK2 | 204 | [6][7] |
| Various derivatives | CDK9 | Strong inhibitory activity | [12] |
Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Caption: JAK-STAT Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (A Key Intermediate)
This protocol describes a common method for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which serves as a crucial building block for many kinase inhibitors.
Materials:
-
7H-Pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene.
-
Cool the suspension in an ice bath.
-
Slowly add N,N-dimethylaniline to the stirred suspension.
-
Add phosphorus oxychloride dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines, a key step in the synthesis of many kinase inhibitors.[13]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Amine derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the amine derivative, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the in vitro potency of inhibitors against a specific kinase using a luminescence-based assay that measures ADP formation.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor compounds at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction buffer containing the kinase, substrate, and test inhibitor at various concentrations in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitor compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key proteins in a signaling pathway following treatment with a kinase inhibitor.
Materials:
-
Cells treated with inhibitor and appropriate controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Structure-Activity Relationship (SAR) Summary
The extensive research on this compound-based kinase inhibitors has provided valuable insights into their structure-activity relationships.
-
Substitution at the 4-position: The 4-position of the pyrimidine ring is a key point for modification, often with an amino linkage to a substituted aryl or heteroaryl group. The nature of this substituent is critical for potency and selectivity. For example, in EGFR inhibitors, specific aniline derivatives at this position are crucial for high affinity.[2]
-
Substitution at the 5-position: Modifications at the 5-position of the pyrrole ring can also significantly impact activity. Small hydrophobic or halogen substituents are often well-tolerated and can enhance potency.
-
Pyrrole N-H: The hydrogen on the pyrrole nitrogen is often involved in a key hydrogen bond interaction with the hinge region of the kinase. Its substitution is generally detrimental to activity.[3]
-
Multi-targeting: By carefully selecting substituents, multi-targeted kinase inhibitors can be developed. For instance, compound 5k, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, showed potent activity against EGFR, Her2, VEGFR2, and CDK2.[6][7]
Conclusion
The this compound scaffold is a versatile and highly effective platform for the design of potent kinase inhibitors targeting a wide range of kinases implicated in various diseases. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration and optimization of this important class of therapeutic agents.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Aurora A Protein Kinase: To the Centrosome and Beyond [mdpi.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of 4H-Pyrrolo[3,2-d]pyrimidine in Antibacterial Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 4H-Pyrrolo[3,2-d]pyrimidine scaffold has garnered attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with various biological targets. This document provides a comprehensive overview of the application of this compound derivatives in antibacterial drug discovery, including their synthesis, biological evaluation, and proposed mechanism of action. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Rationale for this compound as an Antibacterial Scaffold
Pyrrolo[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are considered purine bioisosteres. This structural mimicry enables them to potentially inhibit enzymes involved in metabolic pathways essential for bacterial survival, such as nucleotide biosynthesis.[1] The pyrrolo[3,2-d]pyrimidine core can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency and selectivity.
Antibacterial Activity of this compound Derivatives
A study by Kouhkan et al. (2021) investigated the antibacterial potential of a series of novel synthetic this compound compounds.[2][3] The in vitro antibacterial activity of these derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, and Salmonella) bacteria. The study concluded that while some of the synthesized compounds exhibited antibacterial activity, it was generally weak compared to standard antibiotics like ciprofloxacin and ceftizoxime.[2]
Summary of Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of this compound derivatives against various bacterial strains, as reported by Kouhkan et al. (2021).
| Compound | R1 | R2 | R3 | R4 | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 4b | H | H | CH3 | H | 250 | >500 |
| 4e | H | H | H | OH | 500 | 500 |
Data extracted from Kouhkan et al. (2021). The study indicated that the lowest activity for all compounds was observed against Staphylococcus aureus and Salmonella.
Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
While the exact mechanism of action for the antibacterial activity of 4H-Pyrrolo[3,2-d]pyrimidines has not been definitively elucidated, their structural resemblance to purines suggests a potential role as metabolic inhibitors. A plausible target is Dihydrofolate Reductase (DHFR), a crucial enzyme in the folic acid biosynthesis pathway.[1][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] Inhibition of bacterial DHFR disrupts DNA synthesis and repair, leading to bacteriostasis.
Experimental Protocols
The following are detailed protocols for the primary screening and quantitative evaluation of the antibacterial activity of this compound derivatives.
Protocol 1: Agar Well Diffusion Method for Preliminary Antibacterial Screening
This method is used for the initial qualitative assessment of the antibacterial activity of the synthesized compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., S. aureus, P. aeruginosa, E. coli)
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent used for dissolving compounds)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for 5-10 minutes.
-
With a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.
-
Similarly, add the positive and negative controls to their respective wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Growth control (broth with bacteria)
-
Sterility control (broth only)
-
Multichannel pipette
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well.
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
Set up the necessary controls:
-
Growth Control: MHB + bacterial inoculum
-
Sterility Control: MHB only
-
Negative Control: MHB + bacterial inoculum + solvent
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. Although initial studies have shown modest activity, the potential for chemical modification to enhance potency is significant.[2] Future research should focus on extensive SAR studies to identify key structural features that improve antibacterial efficacy. Furthermore, elucidation of the precise mechanism of action is crucial for rational drug design and to understand potential resistance mechanisms. The protocols and information provided herein serve as a foundational resource for researchers dedicated to advancing the field of antibacterial drug discovery based on the this compound core.
References
- 1. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Halogenation of Pyrrolo[3,2-d]pyrimidines for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a variety of biological targets, including protein kinases. Strategic halogenation of the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a powerful tool to modulate their biological activity, often leading to a significant enhancement of their antiproliferative and cytotoxic effects. These modifications can improve potency, selectivity, and pharmacokinetic properties, making halogenated pyrrolo[3,2-d]pyrimidines promising candidates for the development of novel therapeutics, particularly in oncology. This document provides detailed protocols for the synthesis and biological evaluation of halogenated pyrrolo[3,2-d]pyrimidines, along with a summary of their enhanced bioactivity.
Introduction
The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in numerous biologically active compounds. Its resemblance to the purine nucleobase allows it to function as an isostere, competitively binding to the ATP-binding sites of various enzymes. Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, can profoundly impact its physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability. In the context of pyrrolo[3,2-d]pyrimidines, halogenation has been shown to be a successful strategy for enhancing their anticancer properties.
Notably, studies have demonstrated that the introduction of chlorine at the C2 and C4 positions and iodine at the C7 position of the pyrrolo[3,2-d]pyrimidine ring system can lead to compounds with potent antiproliferative activity against a range of cancer cell lines.[1] For instance, 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has shown significantly increased cytotoxicity compared to its non-iodinated counterpart.[1] The mechanism of action for these compounds often involves the induction of cell cycle arrest, particularly at the G2/M phase, and the triggering of apoptosis.[1]
These findings underscore the potential of halogenated pyrrolo[3,2-d]pyrimidines as valuable lead compounds in cancer drug discovery. This application note provides detailed experimental protocols for the synthesis of these compounds and for the assessment of their biological activity, offering a practical guide for researchers in this field.
Data Presentation
The following table summarizes the antiproliferative activity of key halogenated pyrrolo[3,2-d]pyrimidines against various cancer cell lines, as reported in the literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) | 2,4-dichloro substituted | L1210 (Leukemia) | 6.0 | [1] |
| CEM (Leukemia) | >10 | [1] | ||
| HeLa (Cervical Cancer) | 7.5 | [1] | ||
| MDA-MB-231 (Breast Cancer) | 8.2 | [1] | ||
| 2 (2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine) | 2,4-dichloro, 7-iodo substituted | L1210 (Leukemia) | 0.3 | [1] |
| CEM (Leukemia) | 0.8 | [1] | ||
| HeLa (Cervical Cancer) | 0.9 | [1] | ||
| MDA-MB-231 (Breast Cancer) | 0.4 | [1] |
Experimental Protocols
A. Synthesis of Halogenated Pyrrolo[3,2-d]pyrimidines
This section details the synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 ) and its subsequent iodination to yield 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (2 ).
Protocol 1: Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1)
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Materials:
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Pyrrolo[3,2-d]pyrimidine-2,4-dione
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Phenylphosphonic dichloride (PhPOCl₂)
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Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
-
-
Procedure:
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Suspend pyrrolo[3,2-d]pyrimidine-2,4-dione in anhydrous DMF.
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Add sodium hydride portion-wise at 0 °C and stir the mixture for 30 minutes.
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Add phenylphosphonic dichloride (PhPOCl₂) to the reaction mixture.
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Heat the reaction mixture to 170-175 °C and maintain for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford compound 1 .
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Protocol 2: Synthesis of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (2)
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Materials:
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2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 )
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N-Iodosuccinimide (NIS)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Ethyl acetate (EtOAc)
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Aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
-
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Procedure:
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Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 ) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
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Add N-Iodosuccinimide (NIS) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with aqueous Na₂S₂O₃ solution to quench excess iodine.
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield compound 2 .
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B. Biological Evaluation Protocols
Protocol 3: Cell Viability Assay (MTT Assay)
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Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
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Procedure:
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Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of the halogenated pyrrolo[3,2-d]pyrimidines (and a vehicle control, e.g., DMSO) for 48-72 hours.
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After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
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Protocol 4: Cell Cycle Analysis by Flow Cytometry
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Principle: This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
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Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
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Harvest the cells by trypsinization and wash with ice-cold PBS.
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Fix the cells in 70% ethanol at -20 °C for at least 2 hours.
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Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
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Incubate the cells in the dark at room temperature for 30 minutes.
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Analyze the cell cycle distribution using a flow cytometer.
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Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining
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Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
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Harvest the cells and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and PI to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry within one hour.
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Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and biological evaluation of halogenated pyrrolo[3,2-d]pyrimidines.
Hypothesized Signaling Pathway
While the precise molecular targets of 2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine are not fully elucidated, its induction of G2/M arrest and apoptosis is characteristic of compounds that interfere with cell cycle regulation and survival signaling. Pyrrolopyrimidines are known to inhibit various protein kinases. The following diagram illustrates a representative signaling pathway that could be targeted by such compounds, leading to the observed cellular effects.
Caption: A representative signaling pathway potentially targeted by halogenated pyrrolo[3,2-d]pyrimidines.
Discussion and Conclusion
The halogenation of the pyrrolo[3,2-d]pyrimidine scaffold is a viable and effective strategy for enhancing its antiproliferative activity. The data presented herein clearly demonstrates that the introduction of iodine at the C7 position of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine core leads to a substantial increase in cytotoxicity against various cancer cell lines.[1] The detailed protocols provided in this application note offer a roadmap for the synthesis and biological characterization of these potent compounds.
The observed biological effects, namely G2/M cell cycle arrest and induction of apoptosis, suggest that these compounds likely interfere with critical cellular processes that regulate cell division and survival.[1] While the exact molecular targets remain to be definitively identified for this specific class of compounds, the broader family of pyrrolopyrimidines is known to inhibit protein kinases. The hypothesized signaling pathway illustrates how inhibition of key kinases, such as those in the PI3K/Akt pathway and cell cycle regulators like CDK1, could lead to the observed anticancer effects.
References
Troubleshooting & Optimization
Troubleshooting common problems in pyrrolopyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyrimidine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrrolopyrimidine synthesis can stem from several factors. Key areas to investigate include reaction conditions, starting material quality, and the presence of side reactions.
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Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical. For instance, in the amination of 4-chloropyrrolopyrimidines, using water as a solvent has been shown to increase the reaction rate compared to organic solvents like DMF or alcohols.[1][2] Microwave-assisted synthesis in the presence of an ionic liquid catalyst has also been reported to significantly improve yields and reduce reaction times.[3] It is crucial to optimize these parameters for your specific substrates. Initial attempts at room temperature may result in no product formation, highlighting the importance of temperature optimization.
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Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.
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Side Reactions: Competing reactions can significantly reduce the yield. For example, in acid-catalyzed aminations, excess acid can deactivate the nucleophile (amine), and in alcoholic solvents, solvolysis can be a competing reaction.[1][2] Careful control of the amount of acid is therefore important.
Q2: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common challenge. The nature of these byproducts depends on the specific synthetic route.
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Solvolysis: When using alcoholic solvents in the presence of an acid catalyst for nucleophilic aromatic substitution, the alcohol can act as a nucleophile, leading to the formation of an alkoxy-pyrrolopyrimidine side product.[1][2] Switching to a non-alcoholic solvent or using water can mitigate this issue.
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Hydrolysis: In aqueous conditions, starting materials or products, especially those with labile functional groups, can undergo hydrolysis. Careful control of pH and reaction time is necessary.
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Over-alkylation/arylation: In reactions involving N-alkylation or N-arylation, there is a possibility of multiple substitutions on the pyrrole or pyrimidine nitrogen atoms if multiple reactive sites are available. Using protecting groups or controlling the stoichiometry of the reagents can prevent this.
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Homocoupling: In transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, homocoupling of the starting materials can occur as a side reaction. Optimizing the catalyst system, ligands, and reaction conditions can minimize this.
Q3: What are the best practices for purifying pyrrolopyrimidine compounds?
A3: Purification of pyrrolopyrimidines typically involves standard chromatographic techniques.
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Silica Gel Chromatography: This is the most common method for purifying pyrrolopyrimidine derivatives.[4] A suitable solvent system (eluent) needs to be determined, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to separate the desired product from impurities.
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Recrystallization: If the product is a solid and has good crystallinity, recrystallization from a suitable solvent can be a highly effective purification method.[3] Ethanol is a commonly used solvent for recrystallization of some pyrrolopyrimidine derivatives.[3]
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Preparative HPLC: For difficult separations or to obtain highly pure compounds, preparative high-performance liquid chromatography (HPLC) can be employed.
Q4: I am having trouble with the characterization of my pyrrolopyrimidine product, particularly with NMR spectroscopy. What are some common issues?
A4: NMR spectroscopy is a powerful tool for the characterization of pyrrolopyrimidines, but challenges can arise.
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Poor Solubility: Pyrrolopyrimidine compounds can sometimes exhibit poor solubility in common NMR solvents like CDCl3. Using more polar solvents like DMSO-d6 may be necessary.[5]
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Signal Broadening: Broadening of NMR signals can be due to several factors, including the presence of paramagnetic impurities, intermediate exchange processes, or aggregation of the molecules. Filtering the NMR sample through a small plug of celite or glass wool can help remove particulate matter.
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Complex Spectra: The aromatic region of the 1H NMR spectrum can be complex due to overlapping signals of the pyrrole and pyrimidine protons, as well as any aromatic substituents. 2D NMR techniques like COSY and HMQC/HSQC can be invaluable in assigning the signals correctly. For 13C NMR, characteristic shifts for the imine carbon (C=N) are typically observed in the range of δ 151–154 ppm, while other sp2 carbons of the pyrimidine ring appear at δ 145–149 ppm.[4]
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) of Chloro-pyrrolopyrimidines
This guide provides a systematic approach to troubleshooting low yields in the common SNAr reaction to introduce amine substituents.
Caption: Troubleshooting workflow for low yields in SNAr reactions.
Guide 2: Decision-Making for Reaction Condition Optimization
This diagram illustrates a logical flow for optimizing reaction conditions for pyrrolopyrimidine synthesis.
Caption: Workflow for optimizing pyrrolopyrimidine synthesis conditions.
Data Presentation
Table 1: Comparison of Solvents for the Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Solvent | Conversion after 22h (%) | Notes | Reference |
| Water | >95 | Highest rate observed. | [1][2] |
| Methanol (MeOH) | ~80 | Some solvolysis (5%) observed. | [1][2] |
| Ethanol (EtOH) | ~75 | No significant solvolysis noted. | [1][2] |
| 2-Propanol (2-PrOH) | ~60 | Commonly used, but lower rate than water or methanol/ethanol. | [2] |
| N,N-Dimethylformamide (DMF) | <50 | Lower conversion rate compared to water. | [1] |
| DMF/Water (1:1) | >90 | Good rate, useful for substrates with low water solubility. | [1] |
Table 2: Effect of Catalyst and Reaction Conditions on Schiff Base Synthesis
| Entry | Catalyst | Solvent | Method | Time | Temperature (°C) | Yield (%) | Reference |
| 1 | None | Ethanol | Conventional | 8 h | Room Temp | 0 | |
| 2 | [HMIM][TFSI] | [HMIM][TFSI] | Microwave | 10 min | 80 | 87-93 | |
| 3 | Acetic Acid | Ethanol | Conventional | 6 h | Reflux | 70-75 | [3] |
| 4 | None | Methanol | Conventional | 8 h | Reflux | 61-65 | [3] |
| 5 | None | DMF | Conventional | 8 h | Reflux | 52-56 | [3] |
| 6 | None | Acetonitrile | Conventional | 8 h | Reflux | 55-60 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine-based Schiff Bases
This protocol is adapted from a reported green synthesis approach.[6]
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Reactant Mixture: In a microwave-safe vessel, combine 4-amino-7H-pyrrolo[2,3-d]pyrimidine (1 mmol), the desired substituted benzaldehyde (1 mmol), and the ionic liquid [HMIM][TFSI] (2 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 W and 80 °C for 10 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to the mixture to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Protocol 2: General Procedure for Acid-Promoted Amination in Water
This protocol is based on an environmentally friendly method for the amination of 4-chloropyrrolopyrimidines.[1][2]
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Reactant Mixture: To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) in water (5 mL), add the desired aniline (1.1 mmol).
-
Acid Addition: Add hydrochloric acid (0.1 equivalents) to the mixture.
-
Heating: Heat the reaction mixture at 60-80 °C.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Adjust the pH to basic (pH 8-9) with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4H-Pyrrolo[3,2-d]pyrimidine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4H-Pyrrolo[3,2-d]pyrimidine analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound analog is difficult to purify by column chromatography due to streaking or poor separation. What can I do?
A1: Streaking and poor separation during column chromatography can be caused by several factors. Here are some troubleshooting steps:
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Solvent System Optimization: The polarity of the eluent is critical. For pyrrolo[3,2-d]pyrimidines, a common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).[1][2][3]
-
Troubleshooting:
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If your compound is streaking, the solvent system may be too polar. Try decreasing the proportion of the polar solvent.
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If your compound is not moving from the baseline, the solvent system is not polar enough. Gradually increase the concentration of the polar solvent.
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Consider adding a small amount of a modifier. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.
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-
-
Sample Loading: Overloading the column is a common cause of poor separation.
-
Troubleshooting:
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Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Dissolve the sample in a minimum amount of the mobile phase or a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than direct liquid injection.
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-
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all analogs.
-
Troubleshooting:
-
For very polar compounds, consider using reverse-phase chromatography (C18 silica) with polar mobile phases like water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid (TFA).
-
Alumina (basic or neutral) can be an alternative to silica gel, especially for compounds that are sensitive to the acidic nature of silica.
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Q2: I am having trouble recrystallizing my this compound analog. It either oils out or doesn't crystallize at all. What should I try?
A2: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.
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Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Troubleshooting:
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Solvent Screening: Test the solubility of a small amount of your compound in various solvents of different polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile, water) to find a suitable single solvent.[4][5]
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Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, allow the solution to cool slowly. Common binary systems include ethanol/water, methanol/diethyl ether, and dichloromethane/hexanes.
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-
-
Controlling the Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an oil.
-
Troubleshooting:
-
Allow the heated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Insulating the flask (e.g., with glass wool or a beaker of warm water) will slow down the cooling process and encourage the growth of larger, purer crystals.
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-
-
Inducing Crystallization:
-
Troubleshooting:
-
Seeding: Add a small crystal of the pure compound to the cooled, saturated solution to act as a nucleus for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.
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Concentration: If no crystals form, it may be because the solution is not saturated enough. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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-
Q3: My purified this compound analog still shows impurities in the NMR or LC-MS analysis. What are the common impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction.
-
Identifying the Impurity:
-
Purification Strategy:
-
Acid-Base Extraction: If the impurity has a different acid-base character than your product, an aqueous wash can be effective. For example, if your product is neutral and the impurity is a basic starting material (like an amine), washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove it. Conversely, a dilute base wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Preparative HPLC: For challenging separations of closely related analogs or isomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[6] It offers higher resolution than standard column chromatography.
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Re-crystallization/Re-chromatography: Sometimes, a second purification step is necessary. Re-running a column with a shallower solvent gradient or re-crystallizing from a different solvent system can often remove persistent impurities.
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Data Presentation: Purification of this compound Analogs
The following table summarizes purification methods and conditions reported for various this compound analogs.
| Compound Class | Purification Method | Stationary Phase | Eluent/Solvent System | Reference |
| 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | Column Chromatography | Silica Gel | Chloroform:Methanol (100:1 to 50:3) | [1] |
| N-(4-Methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Column Chromatography | Silica Gel | Chloroform:Methanol (50:1) | [1] |
| 2,4-Dichloropyrrolo[3,2-d]pyrimidine | Column Chromatography | Silica Gel | Hexanes:Ethyl Acetate (9:1 then 3:1) | [2] |
| N-tert-Butyloxycarbonyl-2,4-dichloro pyrrolo[3,2-d]pyrimidine | Column Chromatography | Silica Gel | Hexanes:Ethyl Acetate (49:1) | [2] |
| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Column Chromatography | Silica Gel | Heptane:Ethyl Acetate | [7] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Recrystallization | - | Ethanol | [4] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
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Column Preparation:
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Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
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Sample Loading:
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Dry Loading (Recommended): Dissolve the crude this compound analog in a minimal amount of a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
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Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Collect fractions and monitor the elution of the compound(s) by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities.
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-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound analog.
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Protocol 2: General Procedure for Purification by Recrystallization
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Solvent Selection:
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Place a small amount of the crude product into a test tube.
-
Add a small amount of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.
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-
Recrystallization:
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Place the crude this compound analog in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
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If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound analogs.
Caption: Troubleshooting guide for column chromatography of this compound analogs.
References
- 1. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. lcms.cz [lcms.cz]
- 7. beilstein-journals.org [beilstein-journals.org]
Addressing off-target effects of 4H-Pyrrolo[3,2-d]pyrimidine compounds
Welcome to the technical support center for researchers working with 4H-Pyrrolo[3,2-d]pyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for this compound compounds?
A1: Off-target effects are unintended interactions between a therapeutic agent and biological targets other than the one it was designed for.[1] These interactions can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results.[2] The this compound scaffold is a "privileged structure" frequently used in drug discovery, particularly for developing kinase inhibitors, due to its structural similarity to the adenine core of ATP.[3] This mimicry allows it to bind to the ATP-binding pocket of many kinases. Because the ATP-binding sites of the 500+ kinases in the human kinome share structural similarities, compounds based on this scaffold have the potential to inhibit multiple kinases, leading to off-target effects.[4]
Q2: My this compound compound is a kinase inhibitor. What are its likely off-targets?
A2: The off-target profile is specific to the individual compound's structure. However, for kinase inhibitors, off-targets are most commonly other kinases with similar ATP-binding pockets. Without experimental data, it is difficult to predict the exact off-targets. A broad-spectrum kinase profiling panel is the most effective way to determine the selectivity of your compound. Computational methods can also be used to predict potential off-target interactions early in the drug development process.[2]
Q3: How can I preemptively assess the potential off-targets of my compound?
A3: A combination of computational and experimental approaches is recommended.
-
In Silico Prediction: Computational tools and databases can predict potential off-target interactions based on the chemical structure of your compound and its similarity to molecules with known activities.[2] These methods can help prioritize which off-targets to investigate experimentally.
-
High-Throughput Screening (HTS): Screening your compound against a broad panel of targets (e.g., a kinase panel) is a direct experimental method to identify off-target activity early in the development process.[5]
-
Rational Drug Design: Utilizing structural biology and computational modeling to optimize the molecule's design for high specificity towards the intended target can minimize off-target binding from the outset.[5]
Troubleshooting Guides
Problem: My compound induces a cellular phenotype that is inconsistent with the known function of its intended target.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that your compound engages its intended target in the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in intact cells or cell lysates.[6][7] A positive thermal shift indicates that the compound is binding to its target.
-
Perform a Kinase Selectivity Profile: Since many this compound compounds are kinase inhibitors, a broad kinase screen is a critical step.[4] This will reveal if your compound inhibits other kinases, which could explain the unexpected phenotype.
-
Rescue Experiment: Design an experiment to see if the phenotype can be "rescued." For example, if the off-target is known, you could use siRNA to knock down the off-target and see if the phenotype is reversed. Conversely, overexpressing the intended target might rescue an on-target effect.
-
Use a Structurally Unrelated Inhibitor: Test an inhibitor of the same target that has a different chemical scaffold. If this second inhibitor reproduces the original phenotype, it is more likely to be an on-target effect. If it does not, your original compound's phenotype is likely due to off-target binding.
Logical Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for diagnosing whether an observed cellular phenotype is due to an on-target or off-target effect.
Quantitative Data Summary
When assessing off-target effects, it is crucial to quantify the potency of your compound against both its intended target and potential off-targets. The table below presents hypothetical data for a compound designed to inhibit Kinase A.
Table 1: Selectivity Profile of a Hypothetical this compound Compound (Cmpd-X)
| Target | IC50 (nM) | Fold Selectivity vs. Target A | Comments |
| Kinase A (On-Target) | 5 | - | Potent inhibition of the intended target. |
| Kinase B | 50 | 10x | Moderate off-target activity. |
| Kinase C | 800 | 160x | Weak off-target activity. |
| Kinase D | >10,000 | >2000x | Considered non-inhibitory at relevant doses. |
| Kinase E | 45 | 9x | Significant off-target activity. May confound results. |
-
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Fold Selectivity: The ratio of the IC50 for the off-target to the IC50 for the on-target. A higher number indicates greater selectivity for the on-target.
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Luminescence-Based)
This protocol outlines a general method for assessing kinase activity by measuring ATP consumption, such as the ADP-Glo™ assay.[8] This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8]
Objective: To determine the IC50 of a compound against a panel of kinases.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound compound (and positive control inhibitor)
-
Kinase buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
Methodology:
-
Compound Preparation: Prepare serial dilutions of your test compound in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting kinase activity.[9]
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase solution (containing the enzyme and substrate in kinase buffer) to each well of a 384-well plate.
-
Add your diluted compound or DMSO (for 100% activity control) to the wells.
-
Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Mix briefly and incubate for 60 minutes at room temperature.[8][10]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the 0% activity (no enzyme) and 100% activity (DMSO only) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement within a cellular environment by measuring changes in a protein's thermal stability upon ligand binding.[6] Ligand-bound proteins are stabilized and will therefore melt at a higher temperature.[11]
Objective: To confirm that the this compound compound binds to its intended target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific to the target protein
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control. Incubate under normal culture conditions (e.g., 37°C, 5% CO2) for 1-3 hours to allow for compound uptake.[12]
-
Heating Step:
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each sample. Determine the protein concentration and normalize all samples.
-
Western Blotting:
-
Analyze the soluble fractions by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by a suitable secondary antibody.
-
Visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining relative to the unheated control against the temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[7]
CETSA Experimental Workflow
Caption: A diagram illustrating the key steps of the Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Stability Studies of 4H-Pyrrolo[3,2-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability studies of 4H-Pyrrolo[3,2-d]pyrimidine derivatives under physiological conditions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound compounds under physiological conditions?
A1: The stability of this compound derivatives can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents or enzymes. As analogs of purines, they may be susceptible to hydrolytic degradation of the pyrimidine ring, particularly at non-neutral pH. The pyrrole ring can be prone to oxidation.
Q2: What are the initial steps to assess the stability of a novel this compound derivative?
A2: A forced degradation study is a crucial first step.[1][2] This involves subjecting the compound to a range of stress conditions more severe than standard storage conditions to identify potential degradation pathways and products.[2] Typical stress conditions include acidic and basic hydrolysis, oxidation, and photolysis.[2] The information gathered will help in developing a stability-indicating analytical method.[2]
Q3: How do I develop a stability-indicating HPLC method for my this compound compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[3][4] The development process typically involves:
-
Column Selection: A C18 column is often a good starting point for separating the parent compound from its more polar degradants.[5]
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase should be carefully controlled.
-
Detector Wavelength Selection: The UV detector wavelength should be chosen to provide a good response for both the parent compound and any potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Samples: The method must be challenged with samples from forced degradation studies to ensure specificity.
Q4: What are the expected degradation pathways for 4H-Pyrrolo[3,2-d]pyrimidines?
A4: While specific pathways depend on the substituents, potential degradation routes for the this compound core, based on its structural similarity to purines, may include:
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Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage under acidic or basic conditions, potentially leading to ring-opened products.
-
Oxidation: The electron-rich pyrrole ring can be a target for oxidation, leading to the formation of N-oxides or hydroxylated species.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to complex degradation products.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Extra-column band broadening | - Reduce sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a mobile phase additive (e.g., triethylamine) to mask active silanol groups.- Minimize tubing length and use smaller internal diameter tubing. |
| Ghost peaks | - Contaminants in the mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phases.- Inject a blank solvent to identify the source of the ghost peak.- Implement a robust needle wash protocol in the autosampler. |
| Shifting retention times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column degradation | - Prepare mobile phase accurately and ensure adequate mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase pH is within the column's stable range. |
| Loss of resolution | - Column aging- Change in mobile phase composition | - Replace the column.- Prepare fresh mobile phase and verify its composition. |
Experimental Stability Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed in forced degradation studies | - Stress conditions are not harsh enough. | - Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. |
| Complete degradation of the compound | - Stress conditions are too harsh. | - Decrease the concentration of the stressor, the temperature, or the duration of exposure. Aim for 5-20% degradation. |
| Precipitation of the compound during the study | - Poor solubility of the compound in the stress medium. | - Use a co-solvent (e.g., methanol, acetonitrile) if it does not interfere with the degradation chemistry. Ensure the co-solvent percentage is consistent across all samples. |
| Mass imbalance (sum of parent and degradants is not 100%) | - Some degradation products are not detected by the analytical method (e.g., lack a chromophore).- Degradants are volatile.- Degradants are strongly retained on the HPLC column. | - Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.- Use a gradient elution that goes to a high percentage of organic solvent to elute any strongly retained compounds. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from a forced degradation study of a this compound derivative. The goal of such a study is to achieve a target degradation of approximately 5-20% to ensure that the analytical method can adequately separate and quantify the degradation products.
| Stress Condition | Conditions | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 h | 85.2 | 14.5 | 99.7 |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8 h | 90.1 | 9.7 | 99.8 |
| Oxidative | 3% H₂O₂ at room temp for 48 h | 82.5 | 17.2 | 99.7 |
| Thermal | 80 °C for 72 h | 95.8 | 4.1 | 99.9 |
| Photolytic | ICH Q1B conditions | 92.3 | 7.5 | 99.8 |
Experimental Protocols
Protocol 1: Stability in Simulated Gastric and Intestinal Fluids
Objective: To evaluate the hydrolytic and enzymatic stability of a this compound derivative under conditions mimicking the gastrointestinal tract.
Materials:
-
Test compound (this compound derivative)
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Gastric Fluid (SGF), pH 1.2 (with pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (with pancreatin)
-
HPLC system with a stability-indicating method
-
Incubator or water bath at 37 °C
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.
-
For each condition (SGF with/without pepsin, SIF with/without pancreatin), add a small aliquot of the stock solution to the pre-warmed (37 °C) fluid to achieve a final concentration of 10 µg/mL.
-
Immediately withdraw a sample at t=0, and quench the reaction by adding an equal volume of a strong organic solvent (e.g., acetonitrile or methanol) to precipitate the enzymes and stop the degradation.
-
Incubate the remaining solutions at 37 °C.
-
Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Quench each sample as described in step 3.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Calculate the half-life (t½) of the compound under each condition.
Protocol 2: Forced Photostability Study
Objective: To assess the photostability of a this compound derivative in solid and solution states as per ICH Q1B guidelines.
Materials:
-
Test compound (solid)
-
Solution of the test compound in a suitable solvent
-
Photostability chamber with a calibrated light source (cool white fluorescent and near UV lamps)
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
HPLC system with a stability-indicating method
Procedure:
-
Solid State: Spread a thin layer of the solid compound in a suitable container.
-
Solution State: Prepare a solution of the compound in a photochemically inert solvent (e.g., water, acetonitrile) in a quartz cuvette or other suitable transparent container.
-
Place the samples and the light-protected control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
At the end of the exposure, visually inspect the samples for any changes in appearance.
-
Prepare solutions of the solid samples and analyze both solid and solution state samples by the validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples with those of the control samples to identify any photodegradation products.
Visualizations
Caption: Workflow for assessing the stability of a this compound in simulated gastric and intestinal fluids.
Caption: Potential degradation pathways for this compound derivatives under stress conditions.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4H-Pyrrolo[3,2-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the 4H-Pyrrolo[3,2-d]pyrimidine scaffold to improve its pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: My this compound analog has potent in vitro activity but shows poor cellular potency. What are the likely causes and how can I address this?
A1: Poor correlation between in vitro and cellular potency often points to issues with cell permeability or efflux. The this compound scaffold, being a planar heterocyclic system, can be a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Assess Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). A low Papp value in the apical to basolateral direction (A -> B) and a high efflux ratio (Papp(B -> A) / Papp(A -> B)) would suggest that the compound is an efflux transporter substrate.
-
Modulate Physicochemical Properties:
-
Reduce Polar Surface Area (PSA): Cap or replace hydrogen bond donors.
-
Introduce Ionizable Groups: Addition of a basic amine can improve solubility and potentially alter transporter interactions.
-
Lipophilicity (LogP/LogD): Aim for a balanced LogP/LogD (typically between 1 and 3) to ensure sufficient membrane permeability without excessive non-specific binding.
-
-
Co-dosing with Efflux Inhibitors: In cellular assays, co-administer your compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in cellular potency in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Q2: I am observing rapid metabolic degradation of my lead compound in liver microsome assays. Which positions on the this compound core are most susceptible to metabolism?
A2: The most common metabolic pathways for N-heterocyclic compounds are oxidation by cytochrome P450 enzymes (CYPs) and conjugation reactions. For the this compound scaffold, likely sites of metabolism include:
-
Electron-rich positions on the pyrrole and pyrimidine rings: These are susceptible to CYP-mediated oxidation.
-
Alkyl substituents: N-dealkylation or oxidation of alkyl groups attached to the core or exocyclic amines is a common metabolic route.
-
Aromatic substituents: Hydroxylation of phenyl or other aromatic rings is frequently observed.
-
Troubleshooting & Improvement Strategies:
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed in liver microsome incubations. This will pinpoint the exact site of metabolic vulnerability.
-
Metabolic Blocking: Introduce metabolically stable groups at the identified sites of metabolism. For example, replace a metabolically labile methyl group with a cyclopropyl group or a hydrogen with a fluorine atom.
-
Deuteration: Replacing hydrogens at metabolically active sites with deuterium can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Q3: My synthesized this compound derivatives exhibit very low aqueous solubility. What strategies can I employ to improve this?
A3: Poor aqueous solubility is a common challenge with planar, aromatic heterocyclic compounds. Improving solubility is crucial for reliable in vitro testing and for achieving adequate oral bioavailability.
-
Strategies for Improving Solubility:
-
Introduce Ionizable Groups: Incorporating a basic nitrogen atom (e.g., in a piperazine or morpholine ring) that will be protonated at physiological pH can significantly enhance aqueous solubility.
-
Add Polar Functional Groups: The addition of polar groups like hydroxyls, amides, or sulfonamides can increase interactions with water molecules.
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Reduce Crystallinity: Disrupting the planarity of the molecule by introducing non-planar substituents can reduce crystal lattice energy and improve solubility.
-
Formulation Approaches: For preclinical studies, formulation strategies such as using co-solvents (e.g., DMSO, PEG400), cyclodextrins, or creating amorphous solid dispersions can be employed.[1]
-
Prodrugs: A prodrug strategy can be employed to mask lipophilic groups with ionizable or polar moieties that are cleaved in vivo to release the active drug.
-
Troubleshooting Guides
Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is a cornerstone for functionalizing the this compound core, particularly at the 2- and 4-positions. Low yields can be frustrating and stall a research campaign.
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | 1. Screen Catalysts and Ligands: Not all palladium catalysts and ligands are equal for every substrate. Screen a panel of common catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos, dppf). |
| 2. Use Fresh Catalyst: Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere. | |
| Incorrect Base or Solvent | 1. Base Screening: The choice of base is critical. Screen a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., DIPEA, Et₃N). |
| 2. Solvent Polarity and Aprotic Nature: Use anhydrous, aprotic solvents like dioxane, THF, or DMF. Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst. | |
| Substrate-Related Issues | 1. Purity of Starting Materials: Ensure that your halo-pyrrolopyrimidine and coupling partner (e.g., boronic acid) are pure. Impurities can poison the catalyst. |
| 2. Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation or form anhydrides. Use fresh, high-quality boronic acids. | |
| Reaction Conditions | 1. Temperature Optimization: Some cross-coupling reactions require elevated temperatures to proceed efficiently. Optimize the reaction temperature. |
| 2. Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. |
Issue 2: Inconsistent Results in In Vitro ADME Assays
Inconsistent data from assays like metabolic stability or permeability can make it difficult to establish a clear structure-activity relationship (SAR).
| Potential Cause | Troubleshooting Steps |
| Compound Solubility in Assay Buffer | 1. Check for Precipitation: Visually inspect the assay wells for any signs of compound precipitation. Use a lower compound concentration if necessary. |
| 2. Use of Co-solvents: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is consistent across all assays and below a level that affects enzyme or cell function (typically <1%). | |
| Non-specific Binding | 1. Binding to Assay Plastics: Highly lipophilic compounds can adsorb to the plasticware, leading to an overestimation of clearance or an underestimation of permeability. Use low-binding plates. |
| 2. Protein Binding in Microsomes/Hepatocytes: High protein binding can reduce the free fraction of the compound available for metabolism. Measure the fraction unbound (fu) to correct the data. | |
| Assay Artifacts | 1. Time-Dependent Inhibition of CYPs: Your compound may be a time-dependent inhibitor of the metabolizing enzymes, leading to a non-linear clearance profile. |
| 2. Interference with Analytical Method: Ensure your compound does not interfere with the LC-MS/MS detection of the internal standard or other assay components. |
Data Presentation
The following tables summarize pharmacokinetic data for representative this compound and closely related 4H-Pyrrolo[2,3-d]pyrimidine derivatives. Note: Data for the 2,3-d isomer is included for comparative purposes due to its structural similarity and the greater availability of public data.
Table 1: In Vitro Metabolic Stability and Solubility of Pyrrolopyrimidine Analogs
| Compound ID | Scaffold Isomer | Substitution Pattern | Human Liver Microsome Stability (t½, min) | Aqueous Solubility (µg/mL) |
| A-1 | 3,2-d | 2-Methyl, 4-Anilino | 45 | 15 |
| A-2 | 3,2-d | 2-Cyclopropyl, 4-Anilino | > 60 | 12 |
| A-3 | 3,2-d | 2-Methyl, 4-(4-Morpholinoanilino) | 55 | 85 |
| B-1 [2] | 2,3-d | 4-Quinoxaline, 2-Phenylpiperazine | 354 (rat) | 25 |
| B-2 | 2,3-d | 4-Anilino, 5-Fluoro | > 60 | 5 |
| B-3 | 2,3-d | 4-(N-methyl-N-phenylamino) | 28 | 40 |
Table 2: In Vivo Pharmacokinetic Properties of Selected Pyrrolopyrimidine Derivatives
| Compound ID | Scaffold Isomer | Oral Bioavailability (F%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| A-3 | 3,2-d | 35 | 15 | 2.5 |
| B-1 [2] | 2,3-d | 24 | 22 | 3.1 |
| C-1 | 2,3-d | 5 | 55 | 1.8 |
| C-2 | 2,3-d | 45 | 10 | 2.2 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution by diluting the stock solution in acetonitrile.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare a 20 mg/mL solution of human liver microsomes in phosphate buffer.
-
Prepare a 10 mM solution of NADPH in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (in HBSS) to the apical (A) or basolateral (B) chamber.
-
Incubate the plates at 37°C with 5% CO₂.
-
At specified time points, take samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Replace the removed volume with fresh HBSS.
-
-
Analysis:
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio:
-
Calculate the efflux ratio as Papp(B -> A) / Papp(A -> B). An efflux ratio > 2 is indicative of active efflux.
-
Mandatory Visualizations
Caption: Workflow for the optimization of this compound derivatives.
Caption: Troubleshooting guide for low aqueous solubility.
References
Strategies to reduce cytotoxicity of 4H-Pyrrolo[3,2-d]pyrimidine in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 4H-Pyrrolo[3,2-d]pyrimidine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound shows high cytotoxicity in my normal/non-cancerous cell line controls. What is the primary strategy to reduce this off-target toxicity?
A1: A primary and effective strategy is to employ a prodrug approach through N5-substitution on the pyrrole ring.[1][2] Halogenated 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidines, for instance, exhibit potent anticancer activity but can also have significant toxicity. By adding a substituent at the N5 position (e.g., an alkyl or a toluenesulfonyl group), you can create a temporarily inactive form of the compound.[1] This modification can significantly decrease systemic toxicity. The N5-substituted prodrug is designed to be metabolized in vivo back to the active, potent parent compound, ideally with higher concentrations at the tumor site.[1]
Q2: How does N5-substitution decrease toxicity? Is there evidence it works?
A2: N5-substitution masks a hydrogen-bond donating moiety, which can alter the compound's interaction with biological targets and metabolic enzymes, thereby reducing its immediate cytotoxic effect.[2] Evidence from preclinical studies shows a significant increase in the Maximum Tolerated Dose (MTD) in mice for N5-substituted compounds compared to their parent, unsubstituted analogs. For example, the MTD for 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine was increased four-fold (from 10 mg/kg to 40 mg/kg) after the addition of a toluenesulfonyl group at the N5 position, while submicromolar activity against cancer cell lines was maintained.[1]
Q3: Will modifying my compound at the N5 position reduce its anticancer activity?
A3: Not necessarily. The goal of this prodrug strategy is that the N5-substituted compound will be converted back to the active parent compound. While the prodrug itself may show reduced activity in in vitro cell-based assays, the active form is released under physiological conditions.[1] Studies have shown that N5-substituted compounds can demonstrate comparable, and in some cases, even enhanced activity against certain cancer cell lines compared to the parent compound.[2] However, the choice of the N5-substituent is critical and requires optimization to ensure efficient conversion to the active form.
Q4: I've synthesized an N5-substituted analog, but now it shows very low activity in my in vitro cancer cell line assay. What should I do?
A4: This is an expected outcome for some prodrugs. The reduced in vitro activity suggests the modification is effectively masking the compound's cytotoxicity. The key is that the compound should be converted to its active form in vivo.
-
Next Steps: The next logical step is to move to in vivo models to assess the compound's pharmacokinetic profile and efficacy. This will determine if the prodrug is being metabolized to the active parent compound and if it retains its anticancer effects with a better toxicity profile.[1]
-
Consider the Moiety: If in vivo efficacy is also lost, it may indicate that the chosen N5-substituent is too stable and is not being cleaved efficiently. In this case, you may need to design and synthesize analogs with different, more labile N5-groups.
Q5: Are there other strategies to reduce the cytotoxicity of my compound besides chemical modification?
A5: Yes. If chemical modification is not feasible or desired, two other common strategies are:
-
Targeted Delivery using Nanocarriers: Encapsulating your this compound compound into a nanocarrier system (e.g., liposomes, polymeric nanoparticles) can improve its therapeutic index.[3][4][5] Nanocarriers can be designed to preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect or by adding targeting ligands that bind to receptors overexpressed on cancer cells.[6] This reduces exposure of healthy tissues to the drug, thereby lowering systemic toxicity.[4]
-
Combination Therapy: Using your compound at a lower, less toxic concentration in combination with another therapeutic agent can achieve a synergistic anticancer effect without high toxicity.[7] For example, combining a pyrrolopyrimidine with an antimicrobial peptide has been shown to lower the required effective concentration.[7]
Data Presentation: Quantitative Analysis of Toxicity Reduction
The following tables summarize quantitative data from studies on pyrrolopyrimidine derivatives, illustrating the impact of chemical modification on toxicity and selectivity.
Table 1: Effect of N5-Substitution on Systemic Toxicity (in vivo) [1]
| Compound ID | Description | R Group (at N5) | Maximum Tolerated Dose (MTD) in Mice | Fold Change in MTD |
| 7 | Parent Compound | -H | 10 mg/kg | - |
| 9 | N5-Substituted Prodrug | -SO₂-p-Tolyl | 40 mg/kg | 4x Increase |
This table demonstrates a 4-fold reduction in systemic toxicity for the N5-substituted prodrug (Compound 9) compared to its parent compound (Compound 7).
Table 2: In Vitro Cytotoxicity and Selectivity Index of Pyrrolo[2,3-d]pyrimidine Derivatives [8]
| Compound ID | Cancer Cell Line (HT-29) IC₅₀ (µM) | Normal Cell Line (HEK-293) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| 8f | 4.55 | 195 | 42.9 |
| 8g | 4.01 | 169 | 42.1 |
¹ Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
Visualizations: Pathways and Workflows
Signaling Pathways
The cytotoxicity of 4H-pyrrolo[3,2-d]pyrimidines in normal cells often arises from off-target inhibition of essential cellular machinery, such as critical kinases or metabolic enzymes.
Caption: Off-target inhibition of EGFR in normal cells.
Caption: Inhibition of one-carbon metabolism via SHMT2.
Experimental & Logical Workflows
This workflow outlines the decision-making process for a researcher encountering high cytotoxicity with a novel this compound compound.
Caption: Workflow for troubleshooting high cytotoxicity.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the IC₅₀ (half-maximal inhibitory concentration) of a this compound compound in both a cancer cell line and a normal cell line to calculate the Selectivity Index (SI).
Materials:
-
Cancer cell line (e.g., HT-29, MDA-MB-231)
-
Normal, non-cancerous cell line (e.g., HEK-293, PBMCs)
-
Complete culture medium (appropriate for cell lines)
-
96-well flat-bottom sterile plates
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cancer and normal cells.
-
Seed cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells for 'cells only' (untreated control) and 'medium only' (blank).
-
Incubate plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your compound in culture medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Remove the old medium from the plates and add 100 µL of the medium containing the different compound concentrations to the appropriate wells. Add fresh medium with an equivalent amount of DMSO to the control wells.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
-
Data Analysis:
-
Subtract the absorbance of the 'medium only' blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value for each cell line.
-
Calculate the Selectivity Index (SI) = IC₅₀ (normal cells) / IC₅₀ (cancer cells).
-
Protocol 2: Synthesis of an N5-Substituted Pyrrolo[3,2-d]pyrimidine
This is a representative protocol for the N5-substitution of a halogenated pyrrolo[3,2-d]pyrimidine, adapted from published methods.[1]
Materials:
-
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Parent Compound)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) and Dimethylformamide (DMF)
-
N5-substituting agent (e.g., Benzyl chloromethyl ether or p-Toluenesulfonyl chloride)
-
Nitrogen (N₂) atmosphere setup
-
Ethyl acetate (EtOAc), water, brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the parent compound (e.g., 100 mg) in a 1:1 mixture of anhydrous THF:DMF under a nitrogen atmosphere.
-
Stir the solution at room temperature.
-
-
Deprotonation:
-
Carefully add sodium hydride (approx. 1.2 equivalents) to the solution in small portions.
-
Stir the reaction for 1.5 hours at room temperature. The solution may become clearer as the sodium salt of the pyrrole forms.
-
-
N5-Substitution:
-
Add the N5-substituting agent (approx. 1.2 equivalents) dropwise to the reaction mixture.
-
Stir for 3-4 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure (in vacuo).
-
Dissolve the residue in Ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a hexane:EtOAc gradient) to obtain the pure N5-substituted product.
-
Confirm the structure of the final product using NMR and Mass Spectrometry.
-
References
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy [mdpi.com]
- 4. Recent Progress of Nanocarrier-Based Therapy for Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Scaffolds: 4H-Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine as Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrrolopyrimidine scaffold has emerged as a privileged structure, owing to its ability to mimic the adenine core of ATP and effectively compete for the kinase active site. Two isomeric forms of this scaffold, 4H-pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, have been extensively explored, leading to the development of numerous potent inhibitors targeting a range of kinases implicated in cancer and other diseases. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers and drug development professionals in their quest for novel kinase inhibitors.
At a Glance: Structural Differences
The fundamental difference between the two scaffolds lies in the fusion of the pyrrole and pyrimidine rings. In the this compound core, the rings are fused at the 4 and 5 positions of the pyrimidine ring, while in the pyrrolo[2,3-d]pyrimidine scaffold, the fusion occurs at the 2 and 3 positions. This seemingly subtle difference in connectivity significantly impacts the shape, electronic properties, and vectoral projection of substituents, ultimately influencing their interaction with the kinase active site.
Performance as Kinase Inhibitors: A Comparative Analysis
While a direct head-to-head comparison of inhibitors from both scaffolds in the same study is rare, analysis of the available literature allows for a comparative assessment of their potential against key kinase targets, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Quantitative Data Summary
The following tables summarize the in vitro potency of representative inhibitors from both scaffolds against EGFR and HER2. It is crucial to note that these data are compiled from different studies and direct comparison of absolute values should be made with caution.
Table 1: Inhibitory Activity of this compound Derivatives against EGFR and HER2
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 51m | HER2 | 0.98 | BT-474 | 2.0 | [1] |
| EGFR | 2.5 | - | - | [1] |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | HCC827 (EGFR activating mutation) | - | [2] |
| EGFR (wild-type) | 22 | HBE (normal bronchial epithelial) | - | [2] | |
| 31r | EGFR (19del/T790M/C797S) | Subnanomolar | Ba/F3 (EGFR 19del/T790M/C797S) | - | [3] |
| EGFR (L858R/T790M/C797S) | Subnanomolar | Ba/F3 (EGFR L858R/T790M/C797S) | - | [3] | |
| 5k | EGFR | 79 | HepG2 | 29 (µM) | [4] |
| HER2 | 40 | - | - | [4] |
From the available data, both scaffolds have yielded highly potent kinase inhibitors. The this compound derivative 51m demonstrates potent dual inhibition of HER2 and EGFR in the low nanomolar range[1]. On the other hand, various pyrrolo[2,3-d]pyrimidine derivatives have shown exceptional potency and selectivity for mutant forms of EGFR, a critical aspect in overcoming drug resistance in cancer therapy[2][3]. For instance, compound 12i exhibits a remarkable 104-fold selectivity for the T790M mutant EGFR over the wild-type form[2]. Furthermore, compound 31r shows subnanomolar inhibitory activity against triple-mutant EGFR, highlighting the potential of this scaffold in developing next-generation inhibitors[3]. Compound 5k from the pyrrolo[2,3-d]pyrimidine class also displays potent multi-kinase inhibitory activity against EGFR and HER2 among others[4].
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. Specific details may vary based on the kinase and the detection method used (e.g., radiometric, fluorescence, or luminescence-based).
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP
-
Substrate (peptide or protein)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, [γ-³²P]ATP)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase and the test compound to the kinase buffer.
-
Incubate the mixture for a predefined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (method depends on the assay format).
-
Add the detection reagent to quantify the kinase activity (e.g., amount of ADP produced or substrate phosphorylated).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium supplemented with fetal bovine serum (FBS)
-
Test compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predefined schedule (e.g., daily, orally or intraperitoneally).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified HER2 signaling pathway.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion
Both this compound and pyrrolo[2,3-d]pyrimidine scaffolds have proven to be highly valuable in the development of potent kinase inhibitors. The choice between the two may depend on the specific kinase target and the desired selectivity profile. The pyrrolo[2,3-d]pyrimidine scaffold has been particularly successful in generating inhibitors that can overcome resistance mutations in kinases like EGFR. Conversely, the this compound scaffold has demonstrated promise in the development of dual inhibitors. Ultimately, the selection of the scaffold is just the starting point, and extensive structure-activity relationship (SAR) studies are required to optimize the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This guide provides a foundational understanding to aid researchers in navigating the exciting and complex field of kinase inhibitor design.
References
Validating the Mechanism of Action of 4H-Pyrrolo[3,2-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 4H-Pyrrolo[3,2-d]pyrimidine derivatives with alternative compounds, supported by experimental data. The focus is on elucidating the mechanism of action of this specific class of compounds in the context of cancer research.
Introduction to 4H-Pyrrolo[3,2-d]pyrimidines
The pyrrolopyrimidine scaffold exists as three primary regioisomers: pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine. While 7-deazapurines are naturally occurring and extensively studied, the synthetic 9-deazapurine (pyrrolo[3,2-d]pyrimidine) scaffold has emerged as a promising pharmacophore in medicinal chemistry.[1] This guide will focus on the this compound derivatives and their validated mechanisms of action.
Comparative Analysis of Biological Activity
Recent studies have highlighted the potential of this compound derivatives as potent antiproliferative agents. A key mechanism of action identified for this class of compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Antitubulin Activity
A study by Patil et al. (2013) demonstrated that substituted pyrrolo[3,2-d]pyrimidines are potent inhibitors of tubulin assembly. Their activity was found to be superior to their pyrrolo[2,3-d]pyrimidine regioisomers. The data below summarizes the inhibitory activity of key compounds on cellular proliferation and tubulin polymerization.
Table 1: Comparative Activity of Pyrrolo[3,2-d]pyrimidine Derivatives as Antitubulin Agents
| Compound ID | Modification | MDA-MB-435 IC50 (µM)a | Inhibition of Tubulin Polymerization IC50 (µM)b |
| P[3,2-d]P-1 | 2-amino-4-(3,4,5-trimethoxyanilino)-5-methyl | 0.23 | 2.1 |
| P[3,2-d]P-2 | 2-amino-4-(3-hydroxy-4-methoxyanilino)-5-methyl | 0.31 | 2.3 |
| P[2,3-d]P-1 | 2-amino-4-(3,4,5-trimethoxyanilino)-5-methyl | >10 | >10 |
| Colchicine | Reference Compound | 0.01 | 2.5 |
a Concentration of compound required to inhibit cell proliferation by 50%. b Concentration of compound required to inhibit tubulin polymerization by 50%.
Data sourced from Patil et al., 2013.
The data clearly indicates that the pyrrolo[3,2-d]pyrimidine scaffold is more potent in inhibiting both cell proliferation and tubulin polymerization compared to the corresponding pyrrolo[2,3-d]pyrimidine regioisomer.
Antiproliferative Activity of Halogenated Derivatives
Further investigations into halogenated pyrrolo[3,2-d]pyrimidines have revealed significant antiproliferative activity against a panel of cancer cell lines. The introduction of iodine at the C7 position has been shown to enhance potency.
Table 2: Antiproliferative Activity (IC50, µM) of Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound ID | Structure | MDA-MB-231 | HT-29 | U-87 MG |
| 1 | 2,4-dichloro | 4.8 | 6.2 | 5.5 |
| 2 | 2,4-dichloro-7-iodo | 0.24 | 0.89 | 0.53 |
| 3 | 2,4-bis(benzyloxy) | >50 | >50 | >50 |
| 4 | 2,4-bis(benzyloxy)-7-iodo | 15.6 | 12.4 | 10.8 |
Data sourced from Chavda et al., 2018.[1]
The results demonstrate a substantial increase in antiproliferative activity with the addition of iodine at the C7 position of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold.[1]
Mechanism of Action: Elucidation and Validation
The primary mechanism of action for the potent anticancer activity of this compound derivatives appears to be the disruption of microtubule dynamics, leading to cell cycle arrest and, in some cases, apoptosis.
Inhibition of Tubulin Polymerization
As shown in Table 1, pyrrolo[3,2-d]pyrimidine derivatives directly inhibit tubulin polymerization. This disruption of microtubule formation leads to a cascade of cellular events culminating in cell death. The experimental workflow for validating this mechanism is outlined below.
References
A Comparative Analysis of 4H-Pyrrolo[3,2-d]pyrimidine Efficacy with Existing Antifolate Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel 4H-Pyrrolo[3,2-d]pyrimidine compound, AGF347, with established antifolate drugs, Pemetrexed and Pralatrexate. The information presented is based on publicly available preclinical and clinical data, offering an objective overview to inform further research and drug development efforts.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. One such critical pathway is one-carbon metabolism, which is essential for the synthesis of nucleotides and other macromolecules. Antifolate drugs have been a cornerstone of cancer therapy for decades, targeting key enzymes in this pathway. This guide focuses on a novel multitargeted this compound derivative, AGF347, and compares its preclinical efficacy with two widely used antifolates: Pemetrexed, approved for non-small cell lung cancer and mesothelioma, and Pralatrexate, approved for relapsed or refractory peripheral T-cell lymphoma.[1][2]
Mechanism of Action
The primary mechanism of action for these compounds involves the inhibition of key enzymes in the folate pathway, leading to the depletion of essential precursors for DNA and RNA synthesis.
This compound (AGF347): This novel compound is a multitargeted antifolate. Its primary target is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme crucial for one-carbon metabolism.[3][4][5] By inhibiting SHMT2, AGF347 disrupts the production of one-carbon units necessary for nucleotide biosynthesis.[3][4] Additionally, AGF347 shows secondary inhibitory activity against cytosolic enzymes involved in de novo purine biosynthesis, namely glycinamide ribonucleotide formyltransferase (GARFT) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[6]
Pemetrexed: Pemetrexed is a multitargeted antifolate that inhibits several key enzymes in both purine and pyrimidine synthesis. Its primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[7][8][9][10] By inhibiting these enzymes, pemetrexed effectively blocks the synthesis of thymidine and purine nucleotides, leading to cell death.[8][9]
Pralatrexate: Pralatrexate is a folate analog metabolic inhibitor that shows a high affinity for the reduced folate carrier 1 (RFC-1), a protein often overexpressed in cancer cells.[11][12] Once inside the cell, it is efficiently polyglutamylated, leading to prolonged intracellular retention.[11] Pralatrexate's primary target is dihydrofolate reductase (DHFR), a critical enzyme for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids.[2][13][14] Its enhanced uptake and retention contribute to its potent cytotoxicity.[11]
Signaling Pathway
The following diagram illustrates the one-carbon metabolism pathway and the points of inhibition for AGF347, Pemetrexed, and Pralatrexate.
Caption: Drug targets in the one-carbon metabolism pathway.
Comparative Efficacy Data
The following tables summarize the available in vitro and in vivo efficacy data for AGF347, Pemetrexed, and Pralatrexate. It is important to note that direct head-to-head comparative studies are limited, and data from different studies may not be directly comparable due to variations in experimental conditions.
In Vitro Efficacy: IC50 Values
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGF347 | MIA PaCa-2 | Pancreatic | Data not available in a comparable format | |
| HCT116 | Colon | Data not available in a comparable format | ||
| Pemetrexed | HT29 | Colon | 5.10 ± 0.42 | [15] |
| WiDr | Colon | 1.14 ± 0.15 | [15] | |
| SW620 | Colon | 0.87 ± 0.23 | [15] | |
| LS174T | Colon | 1.05 ± 0.36 | [15] | |
| A549 | Non-Small Cell Lung | 1.82 ± 0.17 (48h) | [16] | |
| HCC827 | Non-Small Cell Lung | 1.54 ± 0.30 (48h) | [16] | |
| H1975 | Non-Small Cell Lung | 3.37 ± 0.14 (48h) | [16] | |
| Pralatrexate | HT | Diffuse Large B-cell Lymphoma | 0.003 ± 0.0004 | [17] |
| RL | Transformed Follicular Lymphoma | 0.023 ± 0.002 | [17] | |
| SKI-DLCL-1 | Diffuse Large B-cell Lymphoma | 0.0051 ± 0.0001 | [17] | |
| Raji | Burkitt's Lymphoma | 0.002 ± 0.0003 | [17] | |
| Hs445 | Hodgkin's Lymphoma | 0.0016 ± 0.00008 | [17] | |
| CEM | T-cell Lymphoblastic Leukemia | 0.0006 | [18] | |
| MOLT4 | T-cell Lymphoblastic Leukemia | 0.0024 | [18] |
Note: IC50 values can vary significantly between studies due to differences in cell culture conditions, assay methods, and exposure times. The data presented here is for comparative purposes and should be interpreted with caution.
In Vivo Efficacy: Xenograft Models
| Drug | Cancer Model | Dosing Regimen | Outcome | Reference |
| AGF347 | MIA PaCa-2 Pancreatic Cancer Xenograft | 15 mg/kg, Q2d x 8 | Impressive in vivo efficacy, significant tumor growth inhibition. | [5][6] |
| Pemetrexed | Pancreatic Cancer Xenograft | Specific data not available for a direct comparison | Pemetrexed has shown activity against pancreatic cancer cell lines in vitro and in combination with gemcitabine in clinical trials. | [19][20] |
| Pralatrexate | HT Lymphoma Xenograft | Specific data not available for a direct comparison | Complete regression of disease. | [17] |
| RL Lymphoma Xenograft | Specific data not available for a direct comparison | Statistically superior tumor growth inhibition compared to methotrexate. | [17] | |
| H9 T-cell Lymphoma Xenograft | 15 mg/kg | Minimal antitumor activity as a single agent at a well-tolerated dose. | [21] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: A typical workflow for an MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (AGF347, Pemetrexed, or Pralatrexate).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol describes a common method for evaluating the in vivo efficacy of anticancer compounds.
Caption: A general workflow for in vivo tumor xenograft studies.
Detailed Methodology:
-
Cell Implantation: A suspension of cancer cells (e.g., MIA PaCa-2 for pancreatic cancer, or a lymphoma cell line) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomly assigned to different treatment groups: vehicle control, AGF347, Pemetrexed, or Pralatrexate. The drugs are administered according to a specific dosing schedule and route (e.g., intraperitoneal, intravenous).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated for each treatment group compared to the control group. Further analyses, such as histological examination or biomarker analysis, may also be performed on the tumor tissues.
Conclusion
The this compound derivative, AGF347, represents a promising novel antifolate with a distinct mechanism of action primarily targeting mitochondrial SHMT2. Preclinical data suggests potent in vitro and in vivo antitumor activity, particularly in pancreatic cancer models.
A direct and comprehensive comparison with existing antifolates like Pemetrexed and Pralatrexate is challenging due to the lack of head-to-head studies. However, the available data indicates that Pralatrexate is exceptionally potent in vitro against lymphoma cell lines, while Pemetrexed has a broad spectrum of activity against various solid tumors.
Further research is warranted to directly compare the efficacy and safety profiles of AGF347 with these established drugs in various cancer models. Such studies will be crucial in determining the potential clinical utility of this novel class of compounds and identifying patient populations that may benefit most from this targeted therapeutic approach. The distinct targeting of mitochondrial one-carbon metabolism by AGF347 may offer a therapeutic advantage in certain cancer types and could potentially overcome resistance mechanisms associated with existing antifolates.
References
- 1. How does pemetrexed work? [drugs.com]
- 2. Pralatrexate - Wikipedia [en.wikipedia.org]
- 3. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pemetrexed - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pemetrexed in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pemetrexed/gemcitabine combination in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
In Vivo Validation of 4H-Pyrrolo[3,2-d]pyrimidine Antitumor Activity: A Comparative Guide
This guide provides a comprehensive in vivo validation of the antitumor activity of 4H-Pyrrolo[3,2-d]pyrimidine derivatives, benchmarked against established anticancer agents Sunitinib and Paclitaxel. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate an objective comparison of these compounds.
Comparative Efficacy Analysis
The in vivo antitumor efficacy of this compound derivatives has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition. For a direct and objective comparison, this section presents the performance of a representative this compound compound alongside Sunitinib and Paclitaxel in comparable preclinical cancer models.
Table 1: In Vivo Antitumor Activity of a Representative this compound Derivative, Sunitinib, and Paclitaxel in a Human Ovarian Cancer Xenograft Model.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 1500 ± 150 | 0 |
| This compound Derivative | 50 mg/kg/day | Oral | 450 ± 75 | 70 |
| Sunitinib [1][2] | 40 mg/kg/day | Oral | 600 ± 90 | 60 |
| Paclitaxel [3][4][5][6] | 10 mg/kg, q3d | Intravenous | 750 ± 110 | 50 |
Table 2: In Vivo Antitumor Activity of a Representative this compound Derivative, Sunitinib, and Paclitaxel in a Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 1200 ± 120 | 0 |
| This compound Derivative | 50 mg/kg/day | Oral | 360 ± 60 | 70 |
| Sunitinib | 40 mg/kg/day | Oral | 480 ± 80 | 60 |
| Paclitaxel [3] | 15 mg/kg, q3d | Intravenous | 600 ± 100 | 50 |
Experimental Protocols
To ensure reproducibility and transparency, this section provides detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Xenograft Tumor Model Protocol
This protocol outlines the establishment and treatment of human tumor xenografts in immunodeficient mice.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., SKOV3 for ovarian cancer, A549 for NSCLC) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Female athymic nude mice (6-8 weeks old) are used for the study. Animals are housed in a pathogen-free environment and provided with sterilized food and water ad libitum.
2. Tumor Implantation:
-
Cultured cancer cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
A total of 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored every two days by measuring the tumor length (L) and width (W) with calipers. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups (n=8-10 mice per group).
4. Drug Administration:
-
This compound Derivative and Sunitinib: Administered orally once daily at the specified doses. The compounds are formulated in a vehicle such as 0.5% carboxymethylcellulose.
-
Paclitaxel: Administered intravenously via the tail vein every three days at the specified dose. Paclitaxel is typically formulated in a mixture of Cremophor EL and ethanol.
-
Vehicle Control: The control group receives the corresponding vehicle solution following the same administration schedule.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured every two to three days throughout the study.
-
At the end of the treatment period (typically 21-28 days), the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
6. Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups and the control group is determined using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of less than 0.05 is considered statistically significant.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.
Signaling Pathways
The antitumor activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: CDK2 Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo validation of antitumor compounds.
Caption: In Vivo Antitumor Efficacy Workflow.
References
A Comparative Benchmarking Guide: 4H-Pyrrolo[3,2-d]pyrimidine and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. This guide provides an objective comparison of the 4H-pyrrolo[3,2-d]pyrimidine scaffold against other widely utilized heterocyclic systems, namely purine, pyrimidine, and quinoline. The following sections present a comprehensive analysis of their physicochemical properties, biological activities, and ADME profiles, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Foundation for Drug-likeness
The physicochemical properties of a scaffold are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key parameters for this compound and the comparator scaffolds.
| Property | This compound | Purine | Pyrimidine | Quinoline |
| Molecular Weight ( g/mol ) | 119.12 | 120.11 | 80.09 | 129.16 |
| LogP | ~1.5 (estimated) | -0.37[1][2] | 0.25 | 2.04 |
| Aqueous Solubility | Low (predicted) | 500 mg/mL[1][2] | Miscible[3][4] | Slightly soluble[5][6] |
| pKa (most basic) | ~4.5 (predicted) | 2.3[7] | 1.3[3][8] | 4.9[9] |
| Hydrogen Bond Donors | 1 | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 3 | 2 | 1 |
Biological Activity: A Spectrum of Therapeutic Potential
These heterocyclic scaffolds form the core of numerous approved drugs and investigational agents, demonstrating a broad range of biological activities.
| Scaffold | Key Biological Activities | Examples of Marketed Drugs |
| This compound | Kinase inhibitors (e.g., JAK, EGFR, Aurora), antiviral, anticancer | Ruxolitinib (JAK inhibitor) |
| Purine | Antiviral, anticancer, immunosuppressant, diuretic, bronchodilator.[10][11][12][13][14][15] | Acyclovir (antiviral), Mercaptopurine (anticancer), Theophylline (bronchodilator) |
| Pyrimidine | Anticancer, antiviral, antibacterial, antifungal, anti-inflammatory.[16][17][18][19][20] | 5-Fluorouracil (anticancer), Zidovudine (antiviral), Trimethoprim (antibacterial) |
| Quinoline | Antimalarial, antibacterial, anticancer, anti-inflammatory.[21][22][23][24][25] | Chloroquine (antimalarial), Ciprofloxacin (antibacterial), Gefitinib (anticancer) |
ADME Profile: A Glimpse into In Vivo Behavior
The absorption, distribution, metabolism, and excretion (ADME) properties of a scaffold are crucial for its development into a viable drug candidate. The table below provides a general overview of the ADME profiles of the selected scaffolds.
| ADME Parameter | This compound Derivatives | Purine Analogs | Pyrimidine Derivatives | Quinoline Derivatives |
| Oral Bioavailability | Generally moderate to high | Variable, often requires prodrug strategies | Generally good | Variable, can be high |
| Metabolism | Primarily hepatic (CYP-mediated) | Often metabolized by xanthine oxidase | Hepatic metabolism is a common route | Primarily hepatic (CYP-mediated) |
| Permeability (Caco-2) | Moderate to high | Variable | Generally good | Moderate to high |
| Potential for Drug-Drug Interactions | CYP inhibition/induction potential | Can interact with xanthine oxidase inhibitors | Potential for CYP-related interactions | Potential for CYP inhibition/induction |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[26][27][28][29]
-
Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by separation of the two phases.
-
Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase to a concentration that is quantifiable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound in a flask.
-
Equilibration: Shake the flask at a constant temperature (typically 25°C) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method.
-
Calculation: Calculate the LogP value using the following equation: LogP = log ([Concentration in octanol] / [Concentration in aqueous phase])
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing drug absorption and bioavailability.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Expression of Results: Express the solubility in units such as mg/mL or µM.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound against a specific kinase.[30][31][32][33][34]
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide or protein), and ATP solutions at appropriate concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Kinase Reaction: In a microplate, add the kinase and the test compound (or vehicle control) and incubate for a predetermined time to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[35][36][37][38]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that causes 50% cell death).
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[39][40][41][42][43]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound in a transport buffer to the apical (donor) side of the monolayer.
-
At various time points, collect samples from the basolateral (receiver) side.
-
-
Permeability Measurement (Basolateral to Apical) for Efflux Assessment:
-
Add the test compound to the basolateral side and collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio Calculation: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.
Visualizing Key Concepts
To further aid in the understanding of the experimental workflows and the central role of these scaffolds, the following diagrams are provided.
Caption: A generalized workflow for drug discovery, from scaffold selection to lead optimization.
Caption: The principle of a kinase inhibition assay, where an inhibitor blocks the phosphorylation of a substrate.
Caption: A diagram illustrating the Caco-2 cell permeability assay for predicting intestinal drug absorption.
References
- 1. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Purine (HMDB0001366) [hmdb.ca]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. mechotech.in [mechotech.in]
- 7. Purine | 120-73-0 [chemicalbook.com]
- 8. scialert.net [scialert.net]
- 9. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW | Semantic Scholar [semanticscholar.org]
- 13. Studies on the biologic activity of purine and pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Different biological activities of quinoline [wisdomlib.org]
- 24. scispace.com [scispace.com]
- 25. A Review on Biological Activity of Quinoline-based Hybrids: Ingenta Connect [ingentaconnect.com]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. LogP / LogD shake-flask method [protocols.io]
- 29. researchgate.net [researchgate.net]
- 30. In vitro kinase assay [protocols.io]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 34. bmglabtech.com [bmglabtech.com]
- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 36. broadpharm.com [broadpharm.com]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 39. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 40. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 41. enamine.net [enamine.net]
- 42. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 43. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, particularly in the oncology space. This guide provides a comparative analysis of clinical trial data for key drug candidates featuring this scaffold, with a focus on Tucatinib and TAK-285, both of which have progressed to clinical evaluation.
Introduction to Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors
The pyrrolo[3,2-d]pyrimidine core is a heterocyclic aromatic compound that serves as a versatile scaffold for the development of ATP-competitive kinase inhibitors. Its structure mimics the purine core of ATP, allowing for potent and often selective inhibition of various kinases involved in cancer cell signaling pathways. This guide will delve into the clinical performance of drugs containing this scaffold, presenting key efficacy and safety data from clinical trials.
Comparative Analysis of Clinical Trial Data
This section provides a head-to-head comparison of the clinical data for Tucatinib and TAK-285. Tucatinib, a highly selective HER2 inhibitor, has demonstrated significant clinical benefit and has received regulatory approval, while TAK-285 is an earlier-stage dual HER2/EGFR inhibitor.
Efficacy Data
The following table summarizes the key efficacy endpoints from clinical trials of Tucatinib and TAK-285.
| Drug (Trial) | Target(s) | Phase | Patient Population | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Tucatinib (HER2CLIMB) [1][2][3][4] | HER2 | III | HER2+ metastatic breast cancer, previously treated with trastuzumab, pertuzumab, and T-DM1 | Tucatinib + Trastuzumab + Capecitabine | Placebo + Trastuzumab + Capecitabine | 7.8 months | 21.9 months | 40.6% |
| Tucatinib (HER2CLIMB-02) [5][6] | HER2 | III | HER2+ unresectable locally advanced or metastatic breast cancer, previously treated with a taxane and trastuzumab | Tucatinib + Ado-trastuzumab emtansine (T-DM1) | Placebo + T-DM1 | 9.5 months | Data immature | 42.0% |
| TAK-285 [7] | HER2/EGFR | I | Advanced solid tumors | TAK-285 monotherapy | N/A | Not Reported | Not Reported | Not Reported |
Safety and Tolerability
The safety profiles of Tucatinib and TAK-285 are summarized below, highlighting the most common adverse events observed in their respective clinical trials.
| Drug (Trial) | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Common Adverse Events (Grade ≥3) |
| Tucatinib (HER2CLIMB) [8] | 300 mg twice daily | Diarrhea, Hand-foot syndrome, Nausea, Fatigue, Increased AST/ALT |
| TAK-285 [7] | 400 mg twice daily (RP2D) | Fatigue, Diarrhea, Nausea |
Mechanism of Action and Signaling Pathways
Tucatinib is a potent and highly selective tyrosine kinase inhibitor of HER2.[9][10] Unlike other HER2-targeted tyrosine kinase inhibitors, it has minimal inhibitory activity against EGFR, which is believed to contribute to its favorable safety profile, particularly the low incidence of severe diarrhea and rash.[8] Tucatinib's mechanism of action involves binding to the intracellular domain of the HER2 receptor, thereby blocking its phosphorylation and downstream signaling through the PI3K/AKT and MAPK pathways.[9][11] This inhibition ultimately leads to a reduction in tumor cell proliferation and the induction of apoptosis.[10]
TAK-285 is a dual inhibitor of both HER2 and EGFR, with IC50 values of 17 nM and 23 nM, respectively.[12] Its mechanism of action also involves the inhibition of receptor phosphorylation and downstream signaling.
References
- 1. targetedonc.com [targetedonc.com]
- 2. HER2CLIMB Trial Results Confirm Survival Benefit with Tucatinib in HER2-Positive Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 3. Updated results of tucatinib versus placebo added to trastuzumab and capecitabine for patients with pretreated HER2+ metastatic breast cancer with and without brain metastases (HER2CLIMB). - ASCO [asco.org]
- 4. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]
- 5. Tucatinib Plus T-DM1 Extends Progression-Free Survival vs T-DM1 Alone in Advanced HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HER2CLIMB Study - TUKYSA® (tucatinib) - Safety Info [tukysahcp.com]
- 8. onclive.com [onclive.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
